The Strategic Role of the Trityl Group in Fmoc-Lys(Trt)-OH for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of yield, purity, and the overall success of synthesizing complex peptides. Among the arsenal (B13267) of tools available to the peptide chemist, Fmoc-Lys(Trt)-OH has emerged as a cornerstone for the incorporation of lysine (B10760008) residues, particularly within the Fmoc/tBu orthogonal strategy. The trityl (Trt) group, a bulky and highly acid-labile protecting group for the ε-amino function of lysine, offers distinct advantages over the more conventional tert-butyl (tBu) protection. This technical guide delineates the multifaceted role of the Trt group in Fmoc-Lys(Trt)-OH, providing a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and logical visualizations.
The primary function of the Trityl group in Fmoc-Lys(Trt)-OH is to protect the ε-amino group of the lysine side chain from unwanted reactions during peptide synthesis.[1] This protection is crucial for ensuring the specific and sequential assembly of amino acids. The Trt group is characterized by its significant steric bulk and its high sensitivity to acidic conditions, which are pivotal to its advantages in SPPS.[2][3]
One of the key benefits of the Trt group is its role in an orthogonal protection strategy .[4] In Fmoc-based SPPS, the temporary Nα-Fmoc group is removed under basic conditions (e.g., with piperidine), while the permanent side-chain protecting groups are removed at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid, TFA). The Trt group's high acid lability allows for its removal under much milder acidic conditions than those required for tBu-based protecting groups.[2] This differential lability enables the selective deprotection of the lysine side chain while the peptide remains anchored to the resin and other tBu-protected residues stay intact, opening avenues for on-resin side-chain modification, such as cyclization or branching.[5]
Furthermore, the steric hindrance provided by the bulky Trt group can be highly advantageous in preventing peptide chain aggregation, a common challenge in the synthesis of long or hydrophobic sequences.[3] This disruption of intermolecular hydrogen bonding leads to improved coupling efficiencies and more successful synthesis of "difficult" sequences.[3]
Quantitative Performance: Trityl vs. tert-Butyl Protection
The selection of Trt over tBu for side-chain protection can lead to a significant improvement in the purity of the crude peptide product, especially in sequences containing sensitive or aggregation-prone residues. A comparative study by Barlos et al. highlighted this advantage by synthesizing model peptides containing challenging residues like Methionine (Met), Tryptophan (Trp), and Serine (Ser).
Table 1: Comparative crude peptide purity from syntheses using Boc (tBu-type) versus Trt side-chain protection for lysine and other sensitive amino acids. The data clearly demonstrates the superior performance of the Trt protecting group in achieving higher purity crude products.
Visualizing the Chemical Structure and Synthetic Workflow
To fully appreciate the role of the Trt group, it is essential to visualize its molecular structure within Fmoc-Lys(Trt)-OH and its place in the SPPS workflow.
An In-Depth Technical Guide to Fmoc-Lys(Trt)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-Lys(Trt)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, is a critical building block in solid-phase peptide synthesis (SPPS)....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Trt)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, is a critical building block in solid-phase peptide synthesis (SPPS). Its strategic use of two distinct protecting groups, the base-labile Fmoc group on the α-amino group and the acid-labile trityl (Trt) group on the ε-amino group of the lysine (B10760008) side chain, allows for the controlled and sequential elongation of peptide chains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of Fmoc-Lys(Trt)-OH in peptide synthesis.
Chemical Structure and Properties
Fmoc-Lys(Trt)-OH is a white to off-white solid with the molecular formula C40H38N2O4 and a molecular weight of approximately 610.74 g/mol . The presence of the bulky trityl group on the side chain offers steric protection and prevents unwanted side reactions during peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Lys(Trt)-OH is presented in the table below.
Property
Value
Reference
Molecular Formula
C40H38N2O4
Molecular Weight
610.74 g/mol
Appearance
White to off-white solid
Melting Point
145 °C
Predicted pKa
3.83 ± 0.21
Optical Rotation
No specific data found for Fmoc-Lys(Trt)-OH. For the similar Fmoc-Lys(Alloc)-OH: [α]25/D -13.5 to -11.0° (c=1 in DMF).
Solubility
Fmoc-Lys(Trt)-OH exhibits solubility in a range of organic solvents commonly used in peptide synthesis. While specific quantitative data is limited, its solubility profile is crucial for efficient coupling reactions.
The following is a detailed protocol for the incorporation of Fmoc-Lys(Trt)-OH into a peptide sequence using manual Fmoc-based SPPS.
1. Resin Swelling:
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for protected fragments) in DMF for 1-2 hours.
Perform two treatments: the first for 5 minutes and the second for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Lys(Trt)-OH:
Activation: In a separate vessel, pre-activate 3-5 equivalents of Fmoc-Lys(Trt)-OH with a suitable coupling agent. Common coupling reagents include:
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) / DIPEA (N,N-Diisopropylethylamine) in a 1:1:2 molar ratio relative to the amino acid.
Dissolve the Fmoc-Lys(Trt)-OH and coupling reagents in a minimal amount of DMF.
Coupling Reaction: Add the activated Fmoc-Lys(Trt)-OH solution to the deprotected resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
4. Washing:
After the coupling is complete, wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
A final wash with dichloromethane (DCM) can be performed to prepare the resin for the next cycle.
5. Chain Elongation:
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
For the removal of the Trt group from the lysine side chain and cleavage from most acid-labile resins, a cleavage cocktail containing trifluoroacetic acid (TFA) is used.
A common cleavage cocktail is TFA/TIS (triisopropylsilane)/H2O (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
Diagram of the Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Lys(Trt)-OH.
Trityl Group Deprotection Mechanism
The trityl protecting group is removed under acidic conditions, typically with TFA. The mechanism involves the protonation of the ether-like linkage of the trityl group to the lysine side-chain nitrogen, followed by the departure of the stable trityl cation.
Simplified representation of the Trityl (Trt) group deprotection from the lysine side chain.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the synthesized peptide.
1. Sample Preparation:
Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
2. HPLC Conditions:
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 214-220 nm.
Gradient: A typical linear gradient is from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
3. Data Analysis:
Integrate the peaks in the chromatogram.
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Workflow for the purity analysis of a synthesized peptide by HPLC.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve the Fmoc-Lys(Trt)-OH in a deuterated solvent such as CDCl3 or DMSO-d6.
1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc and Trityl groups, as well as the aliphatic protons of the lysine backbone. For a similar compound, Fmoc-Lys(Boc)-OH, characteristic peaks appear for the Fmoc group between 7.3 and 7.8 ppm.
13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
Sample Preparation: Dissolve the sample in a suitable solvent for the ionization technique used (e.g., electrospray ionization - ESI).
Analysis: The mass spectrum will confirm the molecular weight of the compound. The expected [M+H]+ ion for Fmoc-Lys(Trt)-OH would be around m/z 611.7. Fragmentation patterns can also be analyzed to confirm the structure.
Conclusion
Fmoc-Lys(Trt)-OH is an indispensable reagent for the synthesis of complex peptides. The lability of the Trt group to mild acid allows for its selective removal while other acid-labile protecting groups on the peptide remain intact, enabling the synthesis of branched or cyclic peptides. The detailed protocols and data presented in this guide are intended to assist researchers in the successful application of Fmoc-Lys(Trt)-OH in their peptide synthesis endeavors, ultimately contributing to advancements in drug discovery and development.
Foundational
The Strategic Application of Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For the trifunctional amino acid lysine (B10760008), the choice of side-chain protection significantly influences the outcome of the synthesis, particularly during the final cleavage and deprotection steps. This technical guide provides an in-depth examination of the mechanism, advantages, and practical application of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a key building block in modern peptide chemistry.
Core Mechanism and Advantages of Trityl Protection
The trityl (Trt) group is a bulky and acid-labile protecting group employed to mask the ε-amino function of the lysine side chain. Its utility in Fmoc-based SPPS is rooted in its orthogonal stability. The Trt group is completely stable under the basic conditions required for the removal of the temporary Nα-Fmoc group (typically 20% piperidine (B6355638) in dimethylformamide), ensuring the integrity of the side chain throughout peptide elongation.[1][2]
The primary advantage of the Trityl group over the more traditionally used tert-butyloxycarbonyl (Boc) group lies in the final cleavage step.[3] The Trt group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] The resulting trityl cation is highly stabilized and can be efficiently scavenged, leading to a cleaner cleavage and a reduction in t-butylated side products that can arise from the cleavage of Boc groups.[3] This results in a higher quality crude peptide, simplifying subsequent purification efforts.
Quantitative Data Presentation
The selection of a lysine derivative in SPPS can be guided by comparative data on performance. While specific yields can be sequence-dependent, the following table summarizes the general quantitative characteristics of Fmoc-Lys(Trt)-OH in comparison to the commonly used Fmoc-Lys(Boc)-OH.
Parameter
Fmoc-Lys(Trt)-OH
Fmoc-Lys(Boc)-OH
References
Purity of Crude Peptide
Generally higher due to cleaner cleavage and reduced side-product formation.
Can be lower due to potential for t-butylation of sensitive residues.
The successful implementation of Fmoc-Lys(Trt)-OH in SPPS requires meticulous attention to experimental detail. The following protocols provide a framework for key stages of the synthesis.
Coupling of Fmoc-Lys(Trt)-OH
This protocol outlines the manual coupling of Fmoc-Lys(Trt)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
Fmoc-Lys(Trt)-OH
Peptide-resin with a free N-terminal amine
Coupling reagent (e.g., HATU, HBTU)
Base (e.g., DIPEA, NMM)
Dimethylformamide (DMF), peptide synthesis grade
Dichloromethane (DCM), peptide synthesis grade
Reaction vessel with agitation capabilities
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents). Allow the activation to proceed for 2-5 minutes.
Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-Lys(Trt)-OH solution. Agitate the mixture at room temperature for 1-2 hours.
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction.[2] A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.
Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trityl and other acid-labile side-chain protecting groups.
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum for at least 1 hour.[1]
Cleavage Reaction: In a well-ventilated fume hood, add the pre-chilled cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[11]
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon and then under high vacuum to remove residual solvents.
Mandatory Visualizations
SPPS Workflow with Fmoc-Lys(Trt)-OH
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Mechanism of Trityl Group Deprotection
Caption: Acid-catalyzed deprotection of the Trityl group from the lysine side chain.
The Essential Guide to Fmoc-Lys(Trt)-OH: Properties, Synthesis, and Applications
This technical guide provides an in-depth overview of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides an in-depth overview of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides comprehensive experimental protocols for its use, and illustrates the synthesis workflow.
Core Properties of Fmoc-Lys(Trt)-OH
Fmoc-Lys(Trt)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the Fmoc/tBu strategy in peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.
The key quantitative data for Fmoc-Lys(Trt)-OH are summarized in the table below for quick reference.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following sections outline a standard manual protocol for the incorporation of Fmoc-Lys(Trt)-OH into a peptide sequence using SPPS. These protocols are based on the widely adopted Fmoc/tBu chemistry.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide.
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is commonly used.[1][2]
For C-terminal amides: Rink Amide resin is the preferred choice.[1][2]
Protocol: Resin Swelling
Weigh the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel (e.g., a fritted glass funnel or a specialized SPPS vessel).[2][3]
Agitate the mixture for an initial 2-3 minutes, then drain.
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-30 minutes to ensure complete deprotection.[1]
Drain the deprotection solution.
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Amino Acid Coupling
This crucial step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.
Protocol: Coupling of Fmoc-Lys(Trt)-OH
In a separate vial, dissolve Fmoc-Lys(Trt)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 4.5 equivalents) in DMF.[2]
Add a base, typically diisopropylethylamine (DIPEA) or collidine (e.g., 2 equivalents), to the activation mixture. This mixture should be pre-activated by stirring for a few minutes.[4]
Add the activated Fmoc-Lys(Trt)-OH solution to the deprotected peptide-resin.
Agitate the reaction mixture at room temperature for 1-2 hours.[1] The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[3]
Once the reaction is complete (indicated by a negative ninhydrin test), drain the coupling solution.
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.
Final Cleavage and Side-Chain Deprotection
The final step involves cleaving the completed peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups, including the Trt group from lysine.
Protocol: Cleavage from Resin
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[5]
Prepare a cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.[2]
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1] The solution may turn yellow due to the formation of the trityl carbocation.[6]
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding the filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again to remove residual scavengers and cleavage byproducts.
Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Visualizations
To further clarify the experimental process and the relationships between the key steps, the following diagrams are provided.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Trt)-OH.
Caption: Simplified reaction pathway for the base-mediated Fmoc-deprotection step.
The Cornerstone of Peptide Synthesis: A Technical Guide to Protecting Groups
For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the orderly assembly of amino acids. This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on their application in modern solid-phase peptide synthesis (SPPS).
The Imperative for Protection in Peptide Synthesis
Peptide synthesis is a repetitive process of forming amide bonds between amino acid monomers.[] Amino acids, however, possess multiple reactive moieties: the α-amino group, the α-carboxyl group, and, in many cases, a reactive side chain.[2][3] Without a strategy to temporarily mask these functionalities, uncontrolled polymerization and the formation of undesired byproducts would be inevitable.[][3] Protecting groups serve as transient shields, ensuring that only the desired peptide bond is formed at each step of the synthesis.[4]
An ideal protecting group exhibits a delicate balance of stability and lability. It must remain robust under the conditions of peptide coupling and the deprotection of other protecting groups, yet be readily and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain.[2] The concept of orthogonality is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others.[2][5][6]
Core Strategies in Solid-Phase Peptide Synthesis (SPPS)
Modern peptide synthesis is dominated by two primary strategies, distinguished by the nature of the temporary protecting group used for the α-amino functionality: the Boc/Bzl and Fmoc/tBu approaches.[5]
The Boc/Bzl Strategy
The tert-butoxycarbonyl (Boc) strategy, a cornerstone of early peptide synthesis, employs the acid-labile Boc group for the protection of the α-amino group.[][7] Deprotection is achieved using moderately strong acids, most commonly trifluoroacetic acid (TFA).[7] The side-chain protecting groups in this strategy are typically benzyl-based (Bzl) and are stable to the repetitive TFA treatments used for Boc removal. These "permanent" side-chain protectors are cleaved at the final step of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[5][7]
The Fmoc/tBu Strategy
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy has gained widespread popularity due to its use of milder deprotection conditions.[8] The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[8][9] This approach is orthogonal to the acid-labile tert-butyl (tBu) based protecting groups used for the side chains.[][5] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished with a strong acid, typically TFA.[5]
The logical flow of these two synthetic cycles highlights their key differences:
A diagram illustrating the key steps in a Boc-SPPS cycle.
A diagram illustrating the streamlined steps of an Fmoc-SPPS cycle.
A Compendium of Protecting Groups
The choice of protecting groups is dictated by the specific amino acid residues in the peptide sequence and the overall synthetic strategy.[9] Below is a summary of commonly used protecting groups for various functionalities.
α-Amino Protecting Groups
These are temporary protecting groups that are removed at the beginning of each coupling cycle.[8]
Protecting Group
Abbreviation
Structure
Lability
Deprotection Reagents
tert-Butoxycarbonyl
Boc
-(C=O)O-C(CH₃)₃
Acid
Trifluoroacetic acid (TFA)
9-Fluorenylmethyloxycarbonyl
Fmoc
-(C=O)O-CH₂-Fluorenyl
Base
20-50% Piperidine in DMF
Benzyloxycarbonyl
Z (or Cbz)
-(C=O)O-CH₂-C₆H₅
Catalytic Hydrogenation, Strong Acid
H₂/Pd, HBr/AcOH, Na/liquid NH₃
N-Allyloxycarbonyl
Alloc
-(C=O)O-CH₂-CH=CH₂
Palladium Catalyst
Pd(PPh₃)₄ and a scavenger
Side-Chain Protecting Groups
These "permanent" protecting groups are designed to withstand the conditions of the synthesis cycle and are typically removed during the final cleavage step.[8][9]
Protecting Group
Abbreviation
Lability
Common Strategy
tert-Butyl ester
OtBu
Acid
Fmoc/tBu
Benzyl ester
OBzl
Strong Acid, Hydrogenolysis
Boc/Bzl
Cyclohexyl ester
OcHex
Strong Acid
Boc/Bzl
Protecting Group
Abbreviation
Lability
Common Strategy
tert-Butyl ether
tBu
Acid
Fmoc/tBu
Benzyl ether
Bzl
Strong Acid, Hydrogenolysis
Boc/Bzl
2-Bromobenzyloxycarbonyl
BrZ
Strong Acid
Boc/Bzl
Protecting Group
Abbreviation
Lability
Common Strategy
tert-Butoxycarbonyl
Boc
Acid
Fmoc/tBu
2-Chlorobenzyloxycarbonyl
2-Cl-Z
Strong Acid
Boc/Bzl
Trifluoroacetyl
Tfa
Base
Orthogonal
Protecting Group
Abbreviation
Lability
Deprotection Conditions
Trityl
Trt
Mild Acid
Dilute TFA, I₂
Acetamidomethyl
Acm
Mercury(II) or Silver(I) salts, I₂
Hg(OAc)₂, I₂
tert-Butyl
tBu
Strong Acid
HF
Protecting Group
Abbreviation
Lability
Deprotection Conditions
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
Pbf
Acid
TFA
p-Toluenesulfonyl
Tos
Strong Acid
HF, Na/liquid NH₃
Nitro
-NO₂
Strong Acid, Reduction
HF, SnCl₂
Protecting Group
Abbreviation
Lability
Deprotection Conditions
Trityl
Trt
Acid
TFA
tert-Butoxycarbonyl
Boc
Acid
TFA
Benzyloxymethyl
Bom
Strong Acid
HF
Experimental Protocols for Key Deprotection Reactions
The following are generalized protocols for the removal of the most common α-amino protecting groups. It is crucial to note that optimization may be required based on the specific peptide sequence and solid support.
Boc Deprotection Protocol
Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide.
Materials:
Boc-protected peptide-resin
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Diisopropylethylamine (DIEA)
Dimethylformamide (DMF)
Solid-phase synthesis vessel
Procedure:
Swell the Boc-protected peptide-resin in DCM for 30 minutes.
Drain the solvent.
Add a solution of 25-50% TFA in DCM to the resin.
Agitate the mixture for 1-2 minutes.
Drain the TFA solution.
Repeat the TFA treatment (steps 3-5) for 20-30 minutes.
Wash the resin thoroughly with DCM (3-5 times).
Neutralize the resulting ammonium (B1175870) salt by washing with a 5-10% solution of DIEA in DMF (2-3 times for 2 minutes each).
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next coupling step.
Fmoc Deprotection Protocol
Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
Fmoc-protected peptide-resin
Piperidine
Dimethylformamide (DMF)
Solid-phase synthesis vessel
Procedure:
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
Drain the solvent.
Add a solution of 20% piperidine in DMF to the resin.
Agitate the mixture for 3 minutes.
Drain the piperidine solution.
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
Drain the piperidine solution.
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
The resin is now ready for the next coupling step.
Orthogonality and Advanced Strategies
The true power of protecting groups lies in their orthogonal application, which enables the synthesis of complex peptides with specific modifications.[5][6] For instance, an Alloc protecting group can be used on the side chain of a lysine (B10760008) residue in an Fmoc-based synthesis. The Alloc group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It can be selectively removed using a palladium catalyst, allowing for site-specific modification of the lysine side chain, such as the attachment of a fluorescent label or a branched peptide chain.[9]
A logical diagram of an orthogonal protection strategy.
Conclusion
Protecting groups are indispensable tools in the art and science of peptide synthesis. A thorough understanding of their chemical properties, lability, and strategic application is essential for any researcher, scientist, or drug development professional working in this field. The choice between the Boc/Bzl and Fmoc/tBu strategies, along with the careful selection of orthogonal side-chain protecting groups, provides the flexibility to construct a vast array of simple and complex peptides for a wide range of applications. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a deep appreciation for the principles of protecting group chemistry will remain a critical asset.
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics. This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.
The Solid-Phase Principle: A Foundation of Efficiency
Solid-phase peptide synthesis revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[1] This foundational step allows for the entire synthesis to occur in a single reaction vessel, where reagents and byproducts in the liquid phase can be easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[2] This approach dramatically simplifies the purification of intermediates, enables the use of excess reagents to drive reactions to completion, and is highly conducive to automation.[2]
The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.[3] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard for producing peptide amides.[3][4] Prior to initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[1][3]
The Fmoc Protecting Group: A Mild and Orthogonal Guardian
The Fmoc group is the linchpin of this synthetic strategy, serving as a temporary protecting group for the α-amino group of the incoming amino acid.[1] Its key advantage lies in its base-lability, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups typically used for the amino acid side chains.[5] This "orthogonality" is a cornerstone of Fmoc chemistry, ensuring the integrity of the peptide chain during synthesis.[6]
The deprotection of the Fmoc group is typically achieved by treatment with a 20% solution of piperidine (B6355638) in DMF.[3][7] The mechanism proceeds via a β-elimination reaction, where the basic conditions facilitate the abstraction of a proton from the fluorenyl ring system, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine.[8] This newly liberated amine is then ready to form a peptide bond with the next activated amino acid in the sequence.
The Synthesis Cycle: A Stepwise Elongation of the Peptide Chain
The synthesis of a peptide via Fmoc SPPS is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[9][7] This cycle consists of three primary steps:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine in DMF.[3][7]
Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.[9]
Amino Acid Coupling: The next Fmoc-protected amino acid, with its carboxyl group pre-activated, is introduced to the reaction vessel. This activated amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[3]
This cycle is repeated until the desired peptide sequence is assembled.
A diagram illustrating the cyclical workflow of Fmoc-based solid-phase peptide synthesis.
The Chemistry of Peptide Bond Formation: Activation and Coupling
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain. A variety of coupling reagents have been developed for this purpose, each with its own advantages and considerations.
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve efficiency.[10]
Aminium/Uronium Salts: Such as HBTU, TBTU, and HATU, which are highly efficient and widely used in modern SPPS.[11]
The choice of coupling reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the potential for side reactions like racemization.[12]
A simplified diagram of the amino acid activation and coupling process in Fmoc SPPS.
Cleavage and Final Deprotection: Liberating the Final Product
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).
The cleavage cocktail often includes "scavengers" to trap the reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker, which could otherwise lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and cysteine. The composition of the cleavage cocktail is tailored to the specific amino acids present in the peptide sequence.
A workflow diagram illustrating the final cleavage and purification steps in SPPS.
Data Presentation
Table 1: Common Resins and Linkers in Fmoc SPPS
Resin/Linker Type
C-Terminal Functionality
Cleavage Condition
Key Characteristics
Wang Resin
Carboxylic Acid
High % TFA
Standard for C-terminal acids; susceptible to diketopiperazine formation with certain dipeptides.[13][14]
2-Chlorotrityl Chloride Resin
Carboxylic Acid
Dilute TFA (1-2%) for protected fragments; High % TFA for full deprotection
Highly acid-labile, allows for the synthesis of protected peptide fragments; minimizes racemization during loading.[3][13]
General purpose, for peptides with Cys, Met, Trp, Tyr, and Arg.
Reagent B
TFA/phenol/water/TIS (88:5:5:2)
For peptides with trityl-based protecting groups, does not protect Met from oxidation.[18]
TFA/TIS/Water
95:2.5:2.5
General purpose for many sequences, especially when Arg(Pbf) and Trp(Boc) are used.
TFA/EDT/TIS/Water
92.5:2.5:2.5:2.5
For peptides containing Cysteine to prevent oxidation.[18]
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.
Add sufficient DMF to cover the resin.
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
Drain the DMF.
Wash the resin with DMF (3 x 5 mL).
Protocol 2: Loading the First Amino Acid onto Wang Resin
Swell the Wang resin in DMF as described in Protocol 1.
In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF.
Add DIC (2-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
Add the activated amino acid solution to the swollen resin.
Agitate the mixture for 2-4 hours at room temperature.
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Dry the resin under vacuum.
Protocol 3: Fmoc Deprotection
Swell the peptide-resin in DMF.
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.
Agitate the mixture for 5-10 minutes at room temperature.
Drain the deprotection solution.
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Protocol 4: Amino Acid Coupling using HATU
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
Immediately add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Optional: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).
Protocol 5: Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.
Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). CAUTION: TFA is highly corrosive and should be handled in a fume hood.
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
Gently agitate the mixture for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
Centrifuge the mixture to pellet the peptide.
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide under vacuum.
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that has become indispensable in modern chemical biology and drug discovery. A thorough understanding of the underlying chemical principles, careful selection of reagents and reaction conditions, and adherence to optimized protocols are paramount to achieving the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers to navigate the key aspects of Fmoc SPPS, enabling them to harness this technology for their scientific endeavors.
Fmoc-Lys(Trt)-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides essential information on the safety and handling of Fmoc-Lys(Trt)-OH (N-α-Fmoc-N-ε-trityl-L-lysine), a critical reage...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety and handling of Fmoc-Lys(Trt)-OH (N-α-Fmoc-N-ε-trityl-L-lysine), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards.
Chemical Identification and Properties
Fmoc-Lys(Trt)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group is protected by a trityl (Trt) group.[1] This dual protection scheme is integral to its function in the stepwise assembly of peptide chains.
Table 1: Physical and Chemical Properties of Fmoc-Lys(Trt)-OH
While Fmoc-Lys(Trt)-OH is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[2] Chronic or repeated exposure may cause irritation. The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes.
Table 2: Hazard Identification
Hazard
Description
Precautionary Measures
Reference
Inhalation
May cause respiratory tract irritation.
Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.
Detailed experimental protocols for toxicological studies of Fmoc-Lys(Trt)-OH are not publicly available. The information presented here is based on standard laboratory safety practices and data from Safety Data Sheets (SDS).
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to Fmoc-Lys(Trt)-OH.
Ventilation: All handling of the solid powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes is recommended to contain the material.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.
Table 3: Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications and Use
Reference
Eye and Face Protection
Safety Glasses
Required for protection against dust particles and liquid splashes. Should be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during cleavage from the resin.
Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions or during prolonged procedures.
Necessary when working with the lyophilized powder to avoid inhalation of fine particles. A full-face respirator should be used if exposure limits are exceeded or in poorly ventilated areas.
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in Table 3.
Weighing: When weighing solid Fmoc-Lys(Trt)-OH, avoid creating dust. Use a chemical-resistant spatula and weigh the compound on appropriate weighing paper or in a suitable container.
Dissolution: For use in SPPS, the Fmoc-amino acid is typically dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Gently swirl or vortex to dissolve the compound completely. Avoid vigorous shaking, which can cause aggregation.[5]
Storage and Stability
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly sealed to prevent moisture ingress.
Stability: The compound is stable under recommended storage conditions.[2] The primary degradation pathways involve the cleavage of the Fmoc and Trt protecting groups, which can be initiated by exposure to basic or acidic conditions, respectively.[6]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 4: First Aid Measures
Exposure Route
First Aid Procedure
Reference
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Personal Protection: Ensure appropriate PPE is worn, including respiratory protection, gloves, and safety goggles.[5]
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[5] For liquid spills, absorb with an inert material and place in a suitable disposal container.
Ventilation: Ensure the area is well-ventilated.
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Solid Waste: Unused or expired Fmoc-Lys(Trt)-OH solid should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
Liquid Waste: Solutions of Fmoc-Lys(Trt)-OH should be disposed of in the appropriate liquid waste container, following institutional guidelines for the specific solvent used.
Contaminated Materials: Any materials that have come into contact with Fmoc-Lys(Trt)-OH, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.
Visualizations
Chemical Structure
Caption: Chemical structure of Fmoc-Lys(Trt)-OH.
Safe Handling Workflow
Caption: Workflow for the safe handling of Fmoc-Lys(Trt)-OH.
A Technical Guide to Fmoc-Lys(Trt)-OH: Commercial Availability, Purity, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide details its commercial suppliers, available purity grades, and provides a detailed experimental protocol for its use.
Introduction to Fmoc-Lys(Trt)-OH
Fmoc-Lys(Trt)-OH is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group of the side chain is protected by a trityl (Trt) group. The Fmoc group is base-labile and is removed at each step of peptide synthesis, while the acid-labile Trt group provides stable protection for the lysine (B10760008) side chain throughout the synthesis, preventing unwanted side reactions. The bulky nature of the Trt group offers the advantage of minimizing the formation of t-butylated side products during the final cleavage step with trifluoroacetic acid (TFA).
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer Fmoc-Lys(Trt)-OH, with several providing high-purity grades suitable for sensitive research and drug development applications. The following tables summarize the available quantitative data from a selection of commercial suppliers.
Table 1: Commercial Suppliers of Fmoc-Lys(Trt)-OH
Supplier
Website
CEM Corporation
--INVALID-LINK--
Aapptec
--INVALID-LINK--
ChemicalBook
--INVALID-LINK--
BLDpharm
--INVALID-LINK--
CBL Patras
--INVALID-LINK--
Sigma-Aldrich (Merck)
--INVALID-LINK--
ChemPep
--INVALID-LINK--
Table 2: Purity Grades and Specifications of Fmoc-Lys(Trt)-OH
Supplier
Purity Grade
Specifications
Analytical Method(s)
CEM Corporation
High Purity
HPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8%
HPLC
CBL Patras
High Purity
Chiral purity >99.9%
Chiral HPLC
BLDpharm
Standard
Purity: 98%
Not Specified
Sigma-Aldrich
Research Grade
Purity: 98%
Not Specified
Chem-Impex (via ChemicalBook)
High Purity
99.8%
Chiral HPLC
Iris Biotech GmbH (via ChemicalBook)
Standard
Not Specified
Not Specified
ChemPep
Standard
Not Specified
Not Specified
It is important for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and the methods used for its determination.
Experimental Protocol: Incorporation of Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis
This section outlines a detailed methodology for the incorporation of Fmoc-Lys(Trt)-OH into a peptide sequence using manual or automated Fmoc-based SPPS.
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Drain the deprotection solution.
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Coupling of Fmoc-Lys(Trt)-OH:
Due to the steric hindrance of the Trt group, a potent coupling reagent like HATU is recommended.
In a separate vial, pre-activate Fmoc-Lys(Trt)-OH (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-5 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
Monitor the coupling reaction using a qualitative test such as the Kaiser ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling step should be repeated.
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Global Deprotection:
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin. The trityl group of the lysine side chain will be cleaved during this step. The resin may turn a deep yellow color due to the formation of the trityl carbocation.
Agitate the mixture for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Concentrate the filtrate under reduced pressure.
Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.
Centrifuge to pellet the peptide and decant the ether.
Wash the peptide pellet with cold diethyl ether.
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows in the utilization of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc-Lys(Trt)-OH.
Caption: Final Cleavage and Deprotection of a Lys(Trt)-containing Peptide.
Protocols & Analytical Methods
Method
Application Notes and Protocols for Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals. Introduction: Fmoc-Lys(Trt)-OH is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of lysine (B10760008) resid...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fmoc-Lys(Trt)-OH is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of lysine (B10760008) residues into a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine, while the Trt (trityl) group safeguards the ε-amine of the lysine side chain. The Fmoc group is base-labile and is removed at each cycle of peptide elongation, whereas the Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.[1][] This orthogonal protection scheme allows for the specific and sequential assembly of amino acids into a desired peptide.[][3] The bulky Trt group provides stable protection for the lysine side chain throughout the synthesis process.[1]
These notes provide a standard protocol for the efficient coupling of Fmoc-Lys(Trt)-OH, including reagent preparation, reaction monitoring, and final deprotection steps.
Experimental Protocols
Resin Preparation and Swelling
The initial step in SPPS is the preparation of the solid support. The choice of resin depends on whether a C-terminal acid or amide is desired.[4]
Procedure:
Place the desired amount of resin (e.g., Rink Amide for peptide amides, 2-Chlorotrityl Chloride for peptide acids) in a reaction vessel.[4][5]
Add N,N-Dimethylformamide (DMF) to swell the resin. Agitate gently for at least 30-60 minutes at room temperature.[4]
Drain the DMF from the swelled resin.
N-α-Fmoc Group Deprotection
The removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or growing peptide chain is essential before coupling the next amino acid.[6]
Agitate the mixture for 5 minutes at room temperature and drain the solution.
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[7]
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[4]
Perform a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines.[8][9]
Fmoc-Lys(Trt)-OH Coupling Protocol
This protocol describes the activation of the carboxylic acid of Fmoc-Lys(Trt)-OH and its subsequent coupling to the deprotected N-terminal amine on the peptide-resin. The use of an aminium/uronium salt-based coupling reagent like HBTU or HATU is standard.[7][10]
Pre-activation and Coupling Procedure:
In a separate vial, dissolve Fmoc-Lys(Trt)-OH and a coupling reagent (e.g., HBTU, HATU) in DMF.
Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the solution to begin the activation. Allow the pre-activation to proceed for 3-8 minutes.[7]
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[4]
After the coupling period, drain the reaction solution.
Wash the peptide-resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[9]
Monitoring the Coupling Reaction
To ensure the coupling reaction has proceeded to completion, a qualitative test for free primary amines should be performed. The Kaiser (ninhydrin) test is most common.[8]
Kaiser Test Procedure:
Take a small sample of the peptide-resin beads (a few milligrams) after the coupling and washing steps.[8]
Wash the beads with ethanol (B145695) and add the Kaiser test reagents (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).
Negative Result (Yellow/Colorless beads): Indicates successful coupling (no free primary amines).
Positive Result (Dark Blue beads): Indicates incomplete coupling (presence of free primary amines). The coupling step should be repeated with fresh reagents.[8]
Final Cleavage and Trt Group Deprotection
Once peptide assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group on lysine, are removed simultaneously using a strong acid cocktail containing scavengers.[7]
Procedure:
Wash the final peptide-resin with DCM and dry it under a vacuum.
Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water. TIS is a critical scavenger that captures the highly reactive trityl cations released during deprotection, preventing side reactions.[5][11][12]
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-4 hours.[5][11]
Filter the resin to collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
Dry the crude peptide pellet under a vacuum. The peptide can then be purified using techniques like HPLC.
Data Presentation
Table 1: Reagent Stoichiometry for Fmoc-Lys(Trt)-OH Coupling
Reagent
Molar Equivalents (relative to resin loading)
Purpose
Fmoc-Lys(Trt)-OH
3 - 5
Amino acid building block
Coupling Reagent (HBTU/HATU)
2.9 - 4.9
Activates the carboxylic acid for amide bond formation[9]
Base (DIPEA)
6 - 10
Provides the basic environment needed for activation and coupling[9]
Table 2: Common Cleavage Cocktails for Trt Deprotection and Resin Cleavage
Cocktail Composition (v/v/v)
Target Peptide Characteristics
Reference
95% TFA / 2.5% H₂O / 2.5% TIS
Standard peptides without sensitive residues like Cys, Met, or Trp.
Application Notes and Protocols for the Synthesis of Bioactive Peptides using Fmoc-Lys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals Introduction to Fmoc-Lys(Trt)-OH in Bioactive Peptide Synthesis In the realm of peptide chemistry, the synthesis of bioactive peptides for therapeutic and r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-Lys(Trt)-OH in Bioactive Peptide Synthesis
In the realm of peptide chemistry, the synthesis of bioactive peptides for therapeutic and research applications demands high purity and yield. The choice of protecting groups for reactive amino acid side chains is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For the incorporation of lysine (B10760008) residues, Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH) has emerged as a superior building block. The trityl (Trt) protecting group offers significant advantages over the more traditional tert-butyloxycarbonyl (Boc) group for the ε-amino function of lysine.
The bulky and acid-labile Trt group provides robust protection during peptide chain elongation under the basic conditions used for Fmoc group removal. Crucially, during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups, the Trt group is readily cleaved and the resulting trityl cation is efficiently scavenged. This minimizes the risk of side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine, which can occur with the t-butyl cation generated from Boc deprotection. Consequently, the use of Fmoc-Lys(Trt)-OH often leads to crude peptide products of higher purity, simplifying subsequent purification steps.[1][2]
This document provides detailed application notes and protocols for the use of Fmoc-Lys(Trt)-OH in the synthesis of three major classes of bioactive peptides: antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and cancer-targeting peptides.
Data Presentation: Comparative Purity of Peptides
The selection of the side-chain protecting group for lysine has a demonstrable impact on the purity of the final peptide product. The following table summarizes a comparative study on the purity of crude peptides synthesized using either Trt or Boc protection for lysine and other sensitive amino acids.
Peptide Sequence
Lysine Protecting Group
Other Protecting Groups
Crude Peptide Purity (%)
H-Tyr-Met-Lys-Met-Tyr-OH
Trt
Tyr(Trt)
92
H-Tyr-Met-Lys-Met-Tyr-OH
Boc
Tyr(tBu)
80
H-Trp-Lys-Trp-Lys-Trp-OH
Trt
Trp(Boc)
98
H-Trp-Lys-Trp-Lys-Trp-OH
Boc
Trp(Boc)
78
Data adapted from a comparative study of Fmoc/Trt and Fmoc/tBu amino acids in peptide synthesis.
As the data indicates, the use of the Trt protecting group for lysine consistently results in a higher purity of the crude peptide product.
General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard manual procedure for Fmoc-based SPPS. It can be adapted for automated synthesizers.
Materials and Reagents
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add a 20% solution of piperidine in DMF to the resin.
Agitate for 5 minutes.
Drain the solution.
Repeat the piperidine treatment for another 15 minutes.
Wash the resin thoroughly with DMF (5-7 times).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HOBt/OxymaPure in DMF.
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents).
Allow the mixture to pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5-7 times).
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Global Deprotection:
Wash the peptide-resin with DCM and dry under vacuum.
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
Agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Purification and Analysis:
Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analyze the purified fractions by mass spectrometry to confirm the molecular weight.
Lyophilize the pure fractions to obtain the final peptide product.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application 1: Synthesis of Antimicrobial Peptides (AMPs)
Background
Antimicrobial peptides are a diverse class of naturally occurring molecules that serve as a first line of defense against a broad spectrum of pathogens. Many AMPs are cationic and amphipathic, with positively charged lysine and arginine residues playing a crucial role in their interaction with and disruption of microbial membranes. The synthesis of AMPs with high purity is essential for their therapeutic development.
Protocol for a Representative AMP
This protocol is for the synthesis of a hypothetical 12-amino acid AMP with the sequence: K-L-F-K-K-I-L-K-Y-L-K-L-NH₂.
Resin: Rink Amide resin (to yield a C-terminal amide).
Amino Acids: Fmoc-L-Ala-OH, Fmoc-L-Leu-OH, Fmoc-L-Ile-OH, Fmoc-L-Phe-OH, Fmoc-L-Tyr(tBu)-OH, and Fmoc-Lys(Trt)-OH .
Procedure: Follow the general SPPS protocol outlined above. Given the potentially hydrophobic nature of this peptide, extended coupling times or the use of a stronger coupling reagent like HATU may be beneficial for certain residues.
Expected Yield and Purity: The use of Fmoc-Lys(Trt)-OH is expected to yield a crude product with higher purity compared to using Fmoc-Lys(Boc)-OH, potentially in the range of 70-80% purity before HPLC purification, with a final yield of purified peptide around 20-30% based on the initial resin loading.
Mechanism of Action: Membrane Disruption
AMPs primarily exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane. Several models have been proposed to describe this process.
Caption: Mechanisms of antimicrobial peptide (AMP) action on bacterial membranes.[3]
Application 2: Synthesis of Cell-Penetrating Peptides (CPPs)
Background
Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, such as small molecules, proteins, and nucleic acids.[4] Similar to AMPs, many CPPs are rich in cationic residues, particularly arginine and lysine, which are essential for their interaction with the negatively charged cell surface. The use of Fmoc-Lys(Trt)-OH ensures the synthesis of high-purity CPPs, which is critical for their application in drug delivery to avoid unintended biological effects from impurities.
Protocol for a Representative CPP
This protocol is for the synthesis of a hypothetical 10-amino acid CPP with the sequence: R-R-K-K-R-R-Q-R-R-R-NH₂ (a polycationic sequence).
Resin: Rink Amide resin.
Amino Acids: Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Gln(Trt)-OH, and Fmoc-Lys(Trt)-OH .
Procedure: Follow the general SPPS protocol. The synthesis of poly-arginine sequences can be challenging due to aggregation. The use of double coupling steps for arginine residues is recommended.
Expected Yield and Purity: Due to the repetitive nature of the sequence, the crude purity might be slightly lower than for more heterogeneous sequences, but the use of Fmoc-Lys(Trt)-OH will still provide a significant advantage. A crude purity of 60-70% can be expected, with a final purified yield of 15-25%.
Mechanism of Entry
CPPs can enter cells through various mechanisms, including direct translocation across the plasma membrane and endocytosis.
Caption: Cellular entry mechanisms of cell-penetrating peptides (CPPs).[5][6][7]
Application 3: Synthesis of Cancer-Targeting Peptides
Background
Cancer-targeting peptides are designed to bind specifically to receptors that are overexpressed on the surface of cancer cells or in the tumor microenvironment.[8][9] This specificity allows for the targeted delivery of therapeutic agents or imaging probes to tumors, thereby increasing efficacy and reducing off-target toxicity. Lysine residues are often incorporated into these peptides to enhance solubility, provide a positive charge for receptor interaction, or serve as a conjugation site for payloads. High purity, facilitated by the use of Fmoc-Lys(Trt)-OH, is paramount for these peptides to ensure specific binding and avoid non-specific interactions.
Protocol for a Representative Cancer-Targeting Peptide
This protocol is for a hypothetical 8-amino acid peptide that targets a generic G-protein coupled receptor (GPCR) overexpressed on cancer cells. Sequence: G-F-L-K-E-G-F-L-NH₂.
Resin: Rink Amide resin.
Amino Acids: Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-Glu(OtBu)-OH, and Fmoc-Lys(Trt)-OH .
Procedure: Adhere to the general SPPS protocol. Standard coupling conditions should be sufficient for this sequence.
Expected Yield and Purity: A crude purity of over 80% is anticipated with the use of Fmoc-Lys(Trt)-OH, and a final purified yield of 25-35% is achievable.
Signaling Pathway
Upon binding to its target receptor on a cancer cell, a cancer-targeting peptide can trigger a signaling cascade that may inhibit cell proliferation or induce apoptosis.
Caption: A representative signaling pathway initiated by a cancer-targeting peptide.[10]
Conclusion
Fmoc-Lys(Trt)-OH is a valuable reagent for the synthesis of a wide range of bioactive peptides. Its use consistently leads to higher purity of crude peptide products compared to Fmoc-Lys(Boc)-OH, which is a significant advantage for researchers and drug developers. The protocols and information provided herein serve as a comprehensive guide for the successful synthesis of antimicrobial, cell-penetrating, and cancer-targeting peptides using this superior building block.
Application of Fmoc-Lys(Trt)-OH in the Synthesis of Cyclic Peptides: A Guide for Researchers
For Immediate Release Fmoc-Lys(Trt)-OH, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of complex cyclic p...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Fmoc-Lys(Trt)-OH, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of complex cyclic peptides. The strategic use of the trityl (Trt) protecting group on the lysine (B10760008) side chain offers significant advantages in forming lactam bridges, which are essential for constraining peptide conformations, enhancing biological activity, and improving stability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic peptides.
Advantages of the Trityl (Trt) Protecting Group
The Trt group is a bulky and acid-labile protecting group. Its application in conjunction with the Fmoc strategy for Nα-protection provides an orthogonal system that is highly advantageous for cyclic peptide synthesis. The key benefits include:
Mild Cleavage Conditions: The Trt group can be removed under very mild acidic conditions, which preserves other acid-sensitive protecting groups like tert-butyl (tBu) on other amino acid side chains.
Reduced Side Products: Compared to the more traditionally used Boc group for lysine side-chain protection, the Trt group is more easily cleaved and scavenged during the final trifluoroacetic acid (TFA) cleavage from the resin. This leads to higher purity of the crude peptide and reduces the formation of t-butylated side products.[1]
Orthogonality: While the Trt group on lysine cannot be selectively removed in the presence of tBu-based protecting groups, it is fully compatible with an orthogonal protection strategy where another amino acid side chain (e.g., Asp or Glu) is protected with a group that can be removed selectively (e.g., Allyl or Dde) to allow for on-resin cyclization.
Application in Side-Chain to Side-Chain Cyclization
A primary application of Fmoc-Lys(Trt)-OH is in the formation of a lactam bridge between the side chain of lysine and the side chain of an acidic amino acid, such as aspartic acid or glutamic acid. This type of cyclization is a powerful tool to create conformationally constrained peptides with enhanced biological properties.
The general workflow for the synthesis of a side-chain to side-chain cyclic peptide using Fmoc-Lys(Trt)-OH involves the following key stages:
Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc-SPPS chemistry. Fmoc-Lys(Trt)-OH is incorporated at the desired position, along with another amino acid (e.g., Fmoc-Asp(OAll)-OH) that has an orthogonally protected side chain.
Selective Deprotection: The orthogonal protecting group on the acidic amino acid side chain is selectively removed while the peptide is still attached to the resin.
On-Resin Cyclization: The newly deprotected carboxylic acid on the side chain of the acidic residue is activated and reacted with the free amine on the side chain of a deprotected lysine to form the lactam bridge.
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the Trt group on lysine) are removed simultaneously.
Purification and Analysis: The final cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
The following diagram illustrates the general workflow for on-resin side-chain to side-chain peptide cyclization:
General workflow for on-resin side-chain to side-chain peptide cyclization.
Experimental Protocols
Protocol 1: Synthesis of a Linear Peptide on 2-Chlorotrityl Chloride Resin
This protocol describes the manual synthesis of a linear peptide sequence on 2-chlorotrityl chloride resin, which is suitable for subsequent on-resin or solution-phase cyclization.
Materials:
2-Chlorotrityl chloride resin
Fmoc-amino acids (including Fmoc-Lys(Trt)-OH and an orthogonally protected acidic amino acid like Fmoc-Asp(OAll)-OH)
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
First Amino Acid Loading:
Dissolve the first Fmoc-amino acid (1.2 equivalents relative to resin capacity) and DIPEA (4.8 equivalents) in dry DCM.
Add the solution to the swollen resin and shake for 2 hours.
To cap any unreacted sites, add a mixture of DCM, DIPEA, and methanol (17:1:2) and shake for 30 minutes.
Wash the resin with DMF (3 times), methanol (3 times), and DCM (3 times).
Peptide Chain Elongation (Automated or Manual):
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 12 minutes. Wash the resin with DMF (6 times).
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF. Add the solution to the resin and shake for 40 minutes. Wash the resin with DMF (4 times).
Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization
This protocol outlines the steps for cyclizing the peptide on the resin after linear synthesis. This example assumes the use of Fmoc-Asp(OAll)-OH and Fmoc-Lys(Trt)-OH.
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the Trt group from lysine.
Filter the resin and collect the filtrate.
Peptide Precipitation:
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Purification and Analysis:
Dry the crude peptide under vacuum.
Purify the peptide by preparative RP-HPLC.
Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
Quantitative Data
The efficiency of cyclic peptide synthesis can vary depending on the sequence, cyclization strategy, and reaction conditions. The following table summarizes representative data for the synthesis of a cyclic peptide.
Application Example: Cyclic RGD Peptides and Integrin Signaling
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent inhibitors of integrin receptors, which play a crucial role in cell adhesion, migration, and signaling.[3] The synthesis of cyclic RGD peptides often utilizes Fmoc-Lys(Trt)-OH to create a constrained structure that enhances binding affinity and selectivity for specific integrin subtypes, such as αvβ3, which is often overexpressed in tumor cells.[3]
The binding of a cyclic RGD peptide to integrins can modulate downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation.
The diagram below illustrates a simplified representation of an integrin signaling pathway that can be targeted by cyclic RGD peptides.
Simplified integrin signaling pathway targeted by cyclic RGD peptides.
Conclusion
Fmoc-Lys(Trt)-OH is an indispensable tool for the synthesis of cyclic peptides. The properties of the Trt protecting group facilitate robust and high-purity synthesis of constrained peptides with significant therapeutic and research potential. The protocols and data presented herein provide a comprehensive guide for the successful application of Fmoc-Lys(Trt)-OH in the development of novel cyclic peptides.
Application Notes and Protocols: Post-Synthesis Modification of Peptides Using Fmoc-Lys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals Introduction Site-specific modification of peptides is a critical technique in drug discovery, diagnostics, and fundamental research. It allows for the intr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical technique in drug discovery, diagnostics, and fundamental research. It allows for the introduction of various functionalities, such as fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, at precise locations within a peptide sequence. This targeted approach ensures product homogeneity and preserves the biological activity of the peptide. The use of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS) offers a robust and versatile method for achieving such site-specific modifications. The trityl (Trt) protecting group on the ε-amino group of lysine (B10760008) is labile to mild acidic conditions, allowing for its selective removal on-resin without cleaving the peptide from the solid support or removing other acid-labile side-chain protecting groups. This application note provides detailed protocols for the selective deprotection of the Lys(Trt) side chain and subsequent on-resin biotinylation, fluorescent labeling, and PEGylation.
Principle of the Method
The core of this methodology lies in the orthogonal protection strategy afforded by the Fmoc/tBu chemistry in combination with the acid-labile Trt group. During SPPS, the peptide is assembled on a solid support using Fmoc-protected amino acids. For the desired modification site, Fmoc-Lys(Trt)-OH is incorporated into the peptide sequence. Upon completion of the peptide chain elongation, the ε-amino group of the lysine residue is selectively deprotected by treatment with a dilute solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). This exposes a free amine on the lysine side chain, which can then be reacted with a variety of modifying agents.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Lys(Trt) Group
This protocol describes the selective removal of the trityl (Trt) protecting group from the side chain of a lysine residue on a solid-supported peptide.
Materials:
Peptide-resin containing a Lys(Trt) residue
Dichloromethane (DCM), peptide synthesis grade
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS) (as a scavenger)
Dimethylformamide (DMF), peptide synthesis grade
Diisopropylethylamine (DIEA)
Methanol (MeOH)
Shaker or manual mixing apparatus
Solid-phase synthesis vessel
Procedure:
Swell the peptide-resin (1 equivalent) in DCM for 30 minutes.
Drain the DCM.
Prepare the deprotection solution: 1-2% TFA and 2-5% TIS in DCM (v/v/v). A common formulation is 1:5:94 (TFA:TIS:DCM).
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
Gently agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
Drain the deprotection solution.
Wash the resin thoroughly with DCM (3 x 10 mL/g resin).
Wash the resin with 10% DIEA in DMF (v/v) to neutralize any residual acid (2 x 10 mL/g resin).
Wash the resin with DMF (3 x 10 mL/g resin).
Wash the resin with DCM (3 x 10 mL/g resin) and then with MeOH (2 x 10 mL/g resin) to aid in drying.
Dry the resin under vacuum.
Protocol 2: On-Resin Biotinylation of a Lysine Side Chain
This protocol details the biotinylation of the deprotected lysine side chain on the solid support.
Materials:
Peptide-resin with a deprotected lysine side chain (from Protocol 1)
Biotin
N,N'-Diisopropylcarbodiimide (DIC)
OxymaPure® or HOBt
Dimethylformamide (DMF), peptide synthesis grade
Diisopropylethylamine (DIEA)
Dichloromethane (DCM), peptide synthesis grade
Kaiser test kit (optional, to monitor reaction completion)
Procedure:
Swell the peptide-resin in DMF for 30 minutes.
In a separate vial, dissolve biotin (3-5 equivalents relative to the resin substitution) in a minimal amount of DMF. Gentle warming may be necessary.
Add DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) to the biotin solution to pre-activate it for 15-20 minutes.
Add the activated biotin solution to the peptide-resin.
Add DIEA (6-10 equivalents) to the reaction mixture.
Agitate the mixture at room temperature for 2-4 hours, or until the Kaiser test is negative (indicating complete reaction of the primary amine).
Drain the reaction solution.
Wash the resin with DMF (3 x 10 mL/g resin).
Wash the resin with DCM (3 x 10 mL/g resin).
Dry the resin under vacuum before proceeding to the final cleavage and deprotection of the peptide.
Protocol 3: On-Resin Fluorescent Labeling of a Lysine Side Chain
This protocol describes the attachment of a fluorescent dye to the deprotected lysine side chain.
Materials:
Peptide-resin with a deprotected lysine side chain (from Protocol 1)
NHS-ester of the desired fluorescent dye (e.g., FITC, TAMRA, Cy5) (1.5-3 equivalents)
Dimethylformamide (DMF), peptide synthesis grade
Diisopropylethylamine (DIEA) (3-5 equivalents)
Dichloromethane (DCM), peptide synthesis grade
Procedure:
Swell the peptide-resin in DMF for 30 minutes.
In a separate light-protected vial, dissolve the NHS-ester of the fluorescent dye in DMF.
Add the dye solution to the peptide-resin.
Add DIEA to the reaction mixture.
Agitate the mixture at room temperature in the dark for 2-12 hours. Reaction time will vary depending on the dye and the peptide sequence.
Monitor the reaction completion by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS.
Drain the reaction solution.
Wash the resin with DMF (5 x 10 mL/g resin) until the filtrate is colorless.
Wash the resin with DCM (3 x 10 mL/g resin).
Dry the resin under vacuum before final cleavage and deprotection.
Protocol 4: On-Resin PEGylation of a Lysine Side Chain
This protocol details the attachment of a polyethylene glycol (PEG) chain to the deprotected lysine side chain.
Materials:
Peptide-resin with a deprotected lysine side chain (from Protocol 1)
Coupling reagents (if using a carboxylated PEG, e.g., DIC/OxymaPure®)
Dimethylformamide (DMF), peptide synthesis grade
Diisopropylethylamine (DIEA) (if necessary)
Dichloromethane (DCM), peptide synthesis grade
Procedure for mPEG-NHS ester:
Swell the peptide-resin in DMF for 30 minutes.
Dissolve the mPEG-NHS ester in DMF.
Add the PEG solution to the peptide-resin.
Add DIEA to the reaction mixture.
Agitate the mixture at room temperature for 4-24 hours.
Drain the reaction solution.
Wash the resin extensively with DMF (5 x 10 mL/g resin).
Wash the resin with DCM (3 x 10 mL/g resin).
Dry the resin under vacuum.
Data Presentation
Modification Type
Reagent (Example)
Molar Excess (Reagent)
Reaction Time (hours)
Typical Purity (HPLC)
Biotinylation
Biotin/DIC/Oxyma
3-5 eq
2-4
>90%
Fluorescent Labeling
FITC-NHS
1.5-3 eq
2-12
>85%
Fluorescent Labeling
TAMRA-NHS
1.5-3 eq
4-16
>85%
PEGylation
mPEG(5kDa)-NHS
1.5-5 eq
4-24
>80%
Visualizations
Figure 1. Experimental workflow for post-synthesis peptide modification.
Figure 2. Chemical principle of on-resin modification via Lys(Trt).
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Trt Deprotection
Insufficient reaction time or TFA concentration.
Increase reaction time to 60 minutes or TFA concentration to 2%. Monitor progress by HPLC-MS.
Steric hindrance around the lysine residue.
Use a less sterically hindered scavenger or slightly increase the reaction temperature (use with caution).
Low Modification Yield
Incomplete Trt deprotection.
Ensure complete deprotection before proceeding with the modification step.
Inefficient coupling of the modifying agent.
Increase the molar excess of the modifying agent and coupling reagents. Extend the reaction time.
Steric hindrance from the peptide or modifying agent.
Introduce a spacer arm on the modifying agent if possible.
Side Reactions
Re-attachment of the Trt cation to sensitive residues (e.g., Trp).
Ensure an adequate amount of scavenger (TIS) is used during deprotection.[1]
Modification at the N-terminus.
Ensure the N-terminal Fmoc group is still intact before selective Lys(Trt) deprotection.
Conclusion
The use of Fmoc-Lys(Trt)-OH in SPPS provides a reliable and efficient method for the site-specific post-synthesis modification of peptides. The protocols outlined in this application note for on-resin biotinylation, fluorescent labeling, and PEGylation can be readily implemented in a standard peptide synthesis laboratory. By carefully controlling the deprotection and coupling steps, researchers can generate a wide range of well-defined peptide conjugates for various applications in research and drug development.
Application Notes and Protocols: Fmoc-Lys(Trt)-OH in the Preparation of Peptide-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals. Introduction: The targeted delivery of cytotoxic agents to tumor cells is a cornerstone of modern cancer therapy.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The targeted delivery of cytotoxic agents to tumor cells is a cornerstone of modern cancer therapy. Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, leveraging the specificity of peptides for their cognate receptors on cancer cells to deliver potent payloads. The synthesis of well-defined PDCs with a specific drug-to-peptide ratio is crucial for their therapeutic efficacy and safety. Site-specific conjugation, particularly at the side chain of lysine (B10760008) residues, is a widely adopted strategy. The use of orthogonally protected lysine derivatives, such as Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), is instrumental in achieving this. The trityl (Trt) protecting group is highly acid-labile and can be selectively removed on the solid support without affecting other acid-labile protecting groups (e.g., Boc, tBu) or the linkage to the resin.[1] This allows for the specific attachment of a drug molecule to the ε-amino group of the lysine side chain.
This document provides detailed application notes and protocols for the preparation of a model peptide-drug conjugate using Fmoc-Lys(Trt)-OH. The protocols cover solid-phase peptide synthesis (SPPS), selective deprotection of the trityl group, on-resin drug conjugation, and final cleavage and purification of the PDC.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the synthesis of a model peptide, [Lys(Trt)]-Gly-Phe-Leu-Gly, on a Rink Amide resin.
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
Drain the solution.
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Perform a Kaiser test to confirm the presence of free primary amines.
Amino Acid Coupling (Example for Fmoc-Gly-OH):
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
Pre-activate for 5-10 minutes.
Add the activated amino acid solution to the resin.
Agitate for 2 hours at room temperature.
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines).
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, and Fmoc-Lys(Trt)-OH) to assemble the full peptide sequence.
On-Resin Selective Deprotection of the Trityl Group
This protocol describes the selective removal of the Trityl group from the lysine side chain while the peptide remains attached to the resin.
Materials:
Peptide-resin from the previous step
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Dichloromethane (DCM)
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
Protocol:
Resin Preparation: Wash the fully assembled peptide-resin with DCM (5 times) and dry under a stream of nitrogen.
Trityl Deprotection:
Prepare a solution of 1% TFA and 5% TIS in DCM.
Add this solution to the resin and agitate for 2 hours at room temperature.
Drain the solution.
Repeat the treatment with fresh deprotection solution for another 2 hours.
Wash the resin thoroughly with DCM (5 times).
Neutralization:
Wash the resin with 10% DIPEA in DMF (3 times for 5 minutes each) to neutralize the resin.
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
Dry the resin under vacuum.
On-Resin Conjugation of Doxorubicin
This protocol describes the conjugation of Doxorubicin (Dox) to the deprotected lysine side chain via a succinimidyl ester of a glutaric acid linker pre-attached to the drug.
Resin Swelling: Swell the deprotected peptide-resin in DMF for 30 minutes.
Drug Conjugation:
Dissolve Dox-linker-NHS (2 eq.) and DIPEA (4 eq.) in DMF.
Add the solution to the resin.
Agitate the mixture for 24 hours at room temperature in the dark.
Washing:
Drain the conjugation solution.
Wash the resin extensively with DMF (5 times), DCM (5 times), and Methanol (3 times) to remove any unreacted drug and reagents.
Dry the resin under vacuum.
Final Cleavage and Purification of the Peptide-Drug Conjugate
This protocol describes the cleavage of the PDC from the resin and the simultaneous removal of the remaining side-chain protecting groups.
Materials:
PDC-resin
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Cold diethyl ether
Protocol:
Cleavage:
Add the cleavage cocktail to the dry PDC-resin.
Agitate for 3 hours at room temperature.
Precipitation and Isolation:
Filter the resin and collect the filtrate.
Precipitate the crude PDC by adding the filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the crude PDC.
Wash the pellet with cold diethyl ether (3 times).
Dry the crude PDC under vacuum.
Purification:
Dissolve the crude PDC in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
Purify the PDC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Collect the fractions containing the pure PDC.
Lyophilization and Characterization:
Lyophilize the pure fractions to obtain the final PDC as a powder.
Characterize the final product by analytical RP-HPLC for purity assessment and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.
Data Presentation
Table 1: Summary of Reagents for Solid-Phase Peptide Synthesis
Step
Reagent
Equivalents (relative to resin loading)
Fmoc Deprotection
20% Piperidine in DMF
-
Amino Acid Coupling
Fmoc-Amino Acid
3
DIC
3
| | OxymaPure® | 3 |
Table 2: Typical Yields and Purity at Different Stages of PDC Synthesis
Stage
Product
Typical Yield (%)
Typical Purity (by HPLC) (%)
After SPPS
Crude Peptide
> 90
70-85
After On-Resin Conjugation
Crude PDC on Resin
> 80 (conjugation efficiency)
N/A
After Cleavage
Crude PDC
60-75 (overall)
50-70
| After Purification | Pure PDC | 30-50 (overall) | > 95 |
Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-Lys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals Introduction In solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the successful assembly of complex peptides. For the i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the successful assembly of complex peptides. For the incorporation of lysine (B10760008), the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while a separate protecting group is required for the ε-amino group of the side chain. The trityl (Trt) group is a bulky and highly acid-labile protecting group for the lysine side chain. Its use in the form of Fmoc-Lys(Trt)-OH is advantageous in automated peptide synthesis due to the mild cleavage conditions required for its removal, which minimizes side reactions.[1][2] This document provides a detailed protocol for the incorporation of Fmoc-Lys(Trt)-OH in automated peptide synthesizers, a comparison of common coupling reagents, and an overview of relevant biological signaling pathways involving lysine.
Data Presentation: Comparison of Coupling Reagents
The efficiency of incorporating Fmoc-Lys(Trt)-OH can be influenced by the choice of coupling reagent, especially considering the steric hindrance of the Trt group. While HATU is generally considered more reactive and faster, particularly for sterically hindered amino acids, HBTU and DIC/HOBt are also effective and widely used.[3][4][5] The following table summarizes a representative comparison of common coupling reagents for the incorporation of Fmoc-Lys(Trt)-OH in automated SPPS.
Coupling Reagent
Activation Time
Coupling Time (Double Coupling)
Representative Purity
Notes
HATU
1-2 minutes
2 x 20 minutes
>95%
Highly efficient for sterically hindered couplings. Lower risk of epimerization.[3]
HBTU
5-10 minutes
2 x 30 minutes
>90%
A reliable and cost-effective option for standard couplings.[6]
DIC/HOBt
1-2 minutes
2 x 45 minutes
>90%
Minimizes racemization but may have slower kinetics.
Note: The purity and coupling times can vary depending on the peptide sequence, resin, and synthesizer.
Experimental Protocols
Materials and Reagents
Resin: Rink Amide or Wang resin (pre-loaded or loaded with the first amino acid)
Amino Acids: Fmoc-protected amino acids, including Fmoc-Lys(Trt)-OH
Automated Peptide Synthesis Protocol (General Cycle for Fmoc-Lys(Trt)-OH Incorporation)
This protocol is a general guideline for a 0.1 mmol scale synthesis on an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence.
Resin Swelling:
Swell the resin in DMF for 30-60 minutes in the reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add 20% piperidine in DMF to the resin.
React for 3 minutes, then drain.
Add fresh 20% piperidine in DMF.
React for 10-15 minutes, then drain.
Wash the resin with DMF (5-7 times).
Amino Acid Coupling (using HATU):
Dissolve Fmoc-Lys(Trt)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
Application Notes and Protocols for Fmoc-Lys(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-Lys(Trt)-OH (Nα-Fmoc-Nε-trityl-L-lysine) is an essential amino acid derivative for the solid-phase peptide synthesis (SPPS) of peptides wh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Trt)-OH (Nα-Fmoc-Nε-trityl-L-lysine) is an essential amino acid derivative for the solid-phase peptide synthesis (SPPS) of peptides where a specific lysine (B10760008) residue requires orthogonal protection. The trityl (Trt) group on the ε-amino function of the lysine side chain is labile to mild acidic conditions, allowing for its selective removal on-resin. This unique feature enables the site-specific modification of the lysine side chain, such as ubiquitination, biotinylation, or the attachment of fluorescent labels, making it an invaluable tool in chemical biology and drug discovery.
These application notes provide a comprehensive overview of the use of Fmoc-Lys(Trt)-OH in SPPS, including detailed protocols for its incorporation, selective deprotection, and the subsequent modification of the lysine residue, with a particular focus on the synthesis of ubiquitinated peptides.
Chemical Properties of Fmoc-Lys(Trt)-OH
Property
Value
Molecular Formula
C₄₀H₃₈N₂O₄
Molecular Weight
610.74 g/mol
Appearance
White to off-white powder
Solubility
Soluble in DMF, DCM, and other common organic solvents used in SPPS
Data Presentation: Coupling Efficiency of Fmoc-Lys(Trt)-OH
The choice of coupling reagent is critical for achieving high efficiency when incorporating the sterically hindered Fmoc-Lys(Trt)-OH. Below is a summary of commonly used coupling reagents and their general performance in SPPS. While direct quantitative data for Fmoc-Lys(Trt)-OH is not always available in comparative studies, this table provides a representative comparison based on their known efficacy with sterically hindered amino acids.[1]
Coupling Reagent
Class
Typical Coupling Time
Coupling Efficiency (%)
Key Advantages & Disadvantages
HBTU/DIPEA
Aminium/Uronium Salt
30-60 min
98-99.5
Advantages: Fast, efficient, and widely used. Disadvantages: Potential for guanidinylation of the free N-terminal amine if used in excess.[2]
HATU/DIPEA
Aminium/Uronium Salt
20-45 min
> 99.5
Advantages: Highly reactive, excellent for hindered couplings, and lower racemization risk compared to HBTU.[1][2] Disadvantages: Higher cost.
DIC/HOBt
Carbodiimide
60-120 min
95-98
Advantages: Cost-effective, with a low risk of guanidinylation. Disadvantages: Slower reaction rates and the potential for N-acylurea formation.
PyBOP
Phosphonium Salt
30-60 min
98-99
Advantages: Efficient with no risk of guanidinylation. Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Lys(Trt)-OH
This protocol outlines the standard procedure for coupling Fmoc-Lys(Trt)-OH to a growing peptide chain on a solid support.
Materials:
Fmoc-deprotected peptide-resin
Fmoc-Lys(Trt)-OH
Coupling reagent (e.g., HATU)
Base (e.g., DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Procedure:
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin.
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 2: On-Resin Selective Deprotection of the Trt Group
This protocol describes the selective removal of the Trt group from the lysine side chain while the peptide remains attached to the resin.
Materials:
Peptide-resin containing a Lys(Trt) residue
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS) as a scavenger
Anhydrous Dichloromethane (DCM)
10% DIPEA in DMF
Procedure:
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 1% TIS in DCM.
Trt Removal: Treat the resin with the deprotection cocktail. Gently agitate for 30 minutes at room temperature. Repeat this step once.
Neutralization: Wash the resin thoroughly with DCM, followed by a wash with 10% DIPEA in DMF to neutralize the protonated ε-amino group.
Final Washing: Wash the resin with DMF and then DCM to prepare for the subsequent modification step.
Protocol 3: Final Cleavage and Global Deprotection
This protocol details the final cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
Dried peptide-resin
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (adjust scavengers based on peptide sequence)
Cold diethyl ether
Procedure:
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a yellow or reddish color due to the release of trityl cations.[2]
Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application: Synthesis of a Ubiquitinated Peptide
The site-specific incorporation of lysine using Fmoc-Lys(Trt)-OH is crucial for the synthesis of ubiquitinated peptides, which are vital tools for studying the ubiquitin signaling pathway.
Ubiquitin Signaling Pathway
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, most commonly on a lysine residue.[1] This process is mediated by a three-enzyme cascade (E1, E2, and E3) and can be reversed by deubiquitinating enzymes (DUBs). The nature of the ubiquitin linkage (mono- or poly-ubiquitination and the specific lysine linkage in the ubiquitin chain) determines the downstream cellular response, which includes protein degradation, DNA repair, and signal transduction.[3][4]
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Experimental Workflow for Synthesis and Analysis of a Ubiquitinated Peptide
This workflow outlines the key steps for synthesizing a peptide with a site-specifically ubiquitinated lysine residue using Fmoc-Lys(Trt)-OH and subsequently analyzing its interaction with a deubiquitinating enzyme (DUB).
Application Notes and Protocols for the Use of Fmoc-Lys(Trt)-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH) in the solid-phase synthesis of peptide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH) in the solid-phase synthesis of peptide libraries. Detailed protocols for synthesis, cleavage, and purification are provided, along with applications in screening for inhibitors of protein-protein interactions and kinase activity.
Introduction to Fmoc-Lys(Trt)-OH in Peptide Synthesis
Fmoc-Lys(Trt)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of diverse peptide libraries. The use of the trityl (Trt) group for the protection of the ε-amino group of lysine (B10760008) offers significant advantages over the more traditional tert-butyloxycarbonyl (Boc) group. The acid-labile nature of the Trt group allows for its selective removal under mild acidic conditions, a key feature for developing branched peptides or for site-specific modifications on the lysine side chain.[1] This orthogonality is crucial in the construction of complex peptide libraries with diverse functionalities.
Studies have shown that the use of Trt-protected amino acids can lead to crude peptides of higher purity compared to those synthesized with tBu-protected counterparts.[2] This is attributed to the milder deprotection conditions and the bulky nature of the trityl cation, which is less prone to side reactions.[2] The trityl sidechain protecting group is more easily removed and scavenged during trifluoroacetic acid (TFA) cleavage compared to Boc or t-butyl groups, resulting in higher quality cleaved peptides by reducing t-butylated side products.[3]
Data Presentation: Comparative Purity of Peptide Synthesis
The choice of protecting group for the lysine side chain significantly impacts the purity of the final peptide product. The following table provides a representative comparison of the expected purity of a model peptide synthesized using either Fmoc-Lys(Trt)-OH or Fmoc-Lys(Boc)-OH, based on typical HPLC analysis of the crude product.
Protecting Group
Cleavage Condition
Expected Crude Purity (HPLC)
Common Side Products
Trt (Trityl)
Mild TFA (e.g., 1-5% in DCM for selective deprotection) or standard TFA cleavage cocktail
Higher
Tritylation of susceptible residues (e.g., Trp) if scavengers are not used effectively.
Boc (tert-Butoxycarbonyl)
Strong TFA (e.g., >50%)
Lower
Multiple side products due to harsher cleavage conditions and reactive t-butyl cations.[3]
Note: The actual purity is sequence-dependent. This table represents a general trend observed in peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library using Fmoc-Lys(Trt)-OH
This protocol outlines the manual steps for the synthesis of a peptide library on a solid support using Fmoc chemistry.
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
Drain the solution.
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 2-4 hours at room temperature.
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For library synthesis, a split-and-pool method can be employed at randomized positions.
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
Cleavage and Global Deprotection:
Wash the resin with DCM and dry under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
Dry the crude peptide under vacuum.
Purification and Analysis:
Purify the crude peptide by reverse-phase HPLC.
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: On-Resin Deprotection of the Trt Group for Branched Peptide Synthesis
This protocol describes the selective removal of the Trt group from the lysine side chain to allow for on-resin modification.
Materials:
Peptide-resin containing Fmoc-Lys(Trt)-OH
1-5% TFA in DCM (v/v)
10% DIPEA in DMF (v/v)
DCM
DMF
Procedure:
Swell the Resin: Swell the peptide-resin in DCM.
Selective Trt Deprotection:
Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes at room temperature.
Monitor the deprotection by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS.
Neutralization: Once deprotection is complete, drain the acidic solution and wash the resin thoroughly with DCM, followed by 10% DIPEA in DMF to neutralize the resin, and finally with DMF.
Side-Chain Modification: The free ε-amino group of lysine is now available for coupling with another amino acid or a different chemical moiety to create a branched structure.
Continue Synthesis or Cleave: Proceed with the remaining peptide synthesis steps or cleave the modified peptide from the resin as described in Protocol 1.
Applications of Peptide Libraries Synthesized with Fmoc-Lys(Trt)-OH
Peptide libraries are powerful tools in drug discovery and biomedical research for identifying novel ligands, enzyme substrates, and inhibitors of biological processes.
Application 1: Screening for Protein-Protein Interaction (PPI) Inhibitors
Peptide libraries can be screened to identify molecules that disrupt specific protein-protein interactions, such as the interaction between Ras and Raf, which is a key signaling node in many cancers.[1][4] A competitive ELISA is a common method for such screening.[5][6]
Experimental Protocol: Competitive ELISA for Screening PPI Inhibitors
Coat Plate: Coat a 96-well microtiter plate with one of the purified interacting proteins (e.g., Raf) overnight at 4°C.
Block: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
Competition: In a separate plate, pre-incubate the second interacting protein (e.g., biotinylated Ras) with individual members of the synthesized peptide library for 1-2 hours.
Incubation: Transfer the pre-incubated mixtures to the coated plate and incubate for 2 hours at room temperature.
Detection:
Wash the plate to remove unbound proteins and peptides.
Add a streptavidin-HRP conjugate and incubate for 1 hour.
Wash the plate again and add a TMB substrate.
Analysis: Measure the absorbance at 450 nm. A decrease in signal compared to the control (no peptide) indicates that the peptide inhibits the protein-protein interaction.
One-bead-one-compound (OBOC) peptide libraries are widely used to identify novel substrates for kinases.[7][8] This is crucial for understanding kinase signaling pathways and for developing kinase inhibitors.
Experimental Protocol: On-Bead Kinase Assay for Substrate Identification
Library Synthesis: Synthesize a peptide library on beads using the split-and-pool method (as described in Protocol 1).
Kinase Reaction:
Incubate the peptide library beads with the kinase of interest in a kinase buffer containing ATPγS.
This will result in the thiophosphorylation of peptide substrates on the beads.
Detection of Phosphorylation:
Treat the beads with an alkylating agent conjugated to a fluorescent dye (e.g., iodoacetyl-biotin followed by streptavidin-phycoerythrin). This will covalently label the thiophosphorylated peptides.
Hit Identification:
Identify and isolate the highly fluorescent "hit" beads using a fluorescence microscope.
Sequencing: Sequence the peptide on the isolated hit beads using Edman degradation or mass spectrometry to determine the optimal substrate sequence.
Visualizations
Signaling Pathway: RAS-RAF Interaction
Caption: RAS-RAF signaling pathway and the point of inhibition by a peptide library.
Experimental Workflow: Peptide Library Synthesis and Screening
Caption: General workflow for peptide library synthesis and screening.
Application Notes and Protocols: Fmoc-Lys(Trt)-OH in the Synthesis of Long or Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals Introduction Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is the predominant method for producing synthetic peptides. However, the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is the predominant method for producing synthetic peptides. However, the synthesis of long peptide sequences or those containing hydrophobic or aggregation-prone regions, often termed "difficult sequences," presents significant challenges.[1][2] These sequences have a high tendency to form secondary structures like β-sheets, leading to incomplete coupling and deprotection steps, and ultimately low purity and yield of the target peptide.[1][3]
The strategic selection of side-chain protecting groups for trifunctional amino acids is critical to mitigating these issues. Fmoc-Lys(Trt)-OH, where the ε-amino group of lysine (B10760008) is protected by a trityl (Trt) group, is a key building block in this context. The Trt group's unique properties, particularly its acid lability and steric bulk, offer distinct advantages in synthesizing complex peptides. These application notes provide a comprehensive overview of the use of Fmoc-Lys(Trt)-OH, including detailed protocols and strategies to overcome common synthetic challenges.
Application Notes
The Role of the Trityl (Trt) Protecting Group
The trityl group is a bulky, acid-labile protecting group used for the side chains of several amino acids, including Lysine, Cysteine, Histidine, Asparagine, and Glutamine.[4][5] In the context of Fmoc-Lys(Trt)-OH, its primary role is to mask the nucleophilic ε-amino group of lysine, preventing the formation of branched peptides during chain elongation.[4]
Key Advantages:
Milder Cleavage Profile: The Trt group is more readily cleaved by trifluoroacetic acid (TFA) compared to the commonly used tert-butyloxycarbonyl (Boc) group. This allows for shorter cleavage times and reduces the risk of acid-catalyzed side reactions, such as the formation of t-butylated side products.
Improved Solubility: For amino acids like Asparagine and Glutamine, Trt protection significantly improves their solubility in standard SPPS solvents like DMF, which can facilitate more efficient coupling reactions.[4][6] This is a crucial consideration when synthesizing long peptides where solubility can decrease as the chain grows.
Reduced Side Reactions: Fmoc-Lys(Trt)-OH can be used as an alternative to Fmoc-Lys(Boc)-OH when acid-catalyzed side product formation during the final cleavage step is a concern.[7][8]
Strategies for Synthesizing Difficult Sequences
Difficult sequences are characterized by their propensity for inter- or intra-chain aggregation, which hinders reagent access to the reactive sites of the growing peptide chain.[1][2] While no single reagent can solve all aggregation-related problems, an optimized strategy involving the right combination of building blocks, solvents, and coupling reagents is essential.
Preventing Aggregation: The steric hindrance provided by the bulky Trt group can, in some contexts, disrupt the hydrogen bonding patterns that lead to β-sheet formation and aggregation. More importantly, the use of Trt-protected Asn and Gln residues can prevent solubility issues that contribute to poor synthetic outcomes.[6]
Optimizing Coupling: Due to the steric bulk of the Trt group, efficient incorporation of Fmoc-Lys(Trt)-OH may require more potent coupling reagents. Reagents like HATU, HBTU, or PyBOP are recommended to ensure complete and rapid amide bond formation.[9]
Managing Side Reactions: Racemization can be a concern, especially with hindered amino acids. While the Trt group itself does not prevent racemization during coupling, the choice of coupling conditions is critical.[4][8] For instance, using base-free conditions with DIC/Oxyma Pure can minimize racemization when coupling sensitive residues like Fmoc-Cys(Trt)-OH.[10]
Chemical Structure and Synthetic Workflow
The core of Fmoc SPPS is a cyclical process of deprotection, activation, and coupling. The workflow diagram below illustrates these iterative steps.
Caption: A diagram illustrating the iterative workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
The structure of the Fmoc-Lys(Trt)-OH building block is central to this process, with three key components: the temporary Nα-Fmoc group, the permanent ε-amino Trt group, and the carboxylic acid for coupling.
Caption: Schematic representation of the Fmoc-Lys(Trt)-OH molecule highlighting its key functional groups.
Quantitative Data Summary
The selection of a side-chain protecting group is a trade-off between stability, cleavage conditions, and potential side reactions. The following tables summarize key properties and comparative data for lysine protecting groups.
Table 1: Comparison of Common Side-Chain Protecting Groups for Lysine in Fmoc SPPS
Protecting Group
Structure
Cleavage Condition
Key Advantages
Considerations
Boc
tert-Butyloxycarbonyl
Strong Acid (e.g., >90% TFA)
Widely used, robust, and stable to piperidine.
Can lead to t-butyl side products during cleavage.
Trt
Trityl
Mild to Strong Acid (TFA)
More easily cleaved than Boc, reducing potential side products.[11]
Not suitable for selective on-resin deprotection in the presence of tBu groups.[7]
The following protocols provide a generalized framework for using Fmoc-Lys(Trt)-OH in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and scale. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-Lys(Trt)-OH
Resin Preparation and Swelling
Place the appropriate amount of resin (e.g., Rink Amide or 2-chlorotrityl resin) in a reaction vessel.[9]
Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature.[9]
Drain the DMF.
Fmoc Deprotection
Add a solution of 20% (v/v) piperidine in DMF to the resin.[9]
Agitate the mixture for 5 minutes at room temperature and drain.
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[9][15]
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of Fmoc-Lys(Trt)-OH
Pre-activation: In a separate vial, dissolve Fmoc-Lys(Trt)-OH (3-4 eq.), a coupling reagent such as HATU (3-4 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.[9][16] Allow the mixture to pre-activate for 1-2 minutes.
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[9]
Agitate the reaction mixture at room temperature for 1-2 hours.
Monitoring: After coupling, drain the solution and wash the resin with DMF. Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (clear/yellow beads) indicates complete coupling.
Recoupling (if necessary): If the ninhydrin test is positive (blue/purple beads), repeat the coupling step with a fresh solution of activated Fmoc-Lys(Trt)-OH.
Capping (Optional)
If the ninhydrin test remains positive after recoupling, cap any unreacted free amines to prevent the formation of deletion sequences.
Add a solution of 5% acetic anhydride (B1165640) and 5% DIPEA in DMF to the resin and agitate for 15 minutes.
Wash the resin thoroughly with DMF.
Protocol 2: Final Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.
Resin Preparation: After the final Fmoc deprotection and coupling cycle, wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard mixture ("Reagent K") is effective for peptides containing Trt-protected residues.[9]
Note: TIS is a critical scavenger that captures the released trityl cations, preventing them from re-attaching to other nucleophilic side chains (e.g., Trp, Met).
Cleavage Reaction:
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[9]
Gently agitate the mixture at room temperature for 2-4 hours. The solution will likely turn yellow or orange due to the release of trityl cations.[9]
Peptide Isolation:
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).[9]
Incubate at -20°C for 30 minutes to maximize precipitation.
Peptide Collection and Washing:
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
Wash the peptide pellet twice by resuspending it in cold diethyl ether, centrifuging, and decanting. This removes residual scavengers and cleavage byproducts.
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.
Caption: A decision tree to guide the selection of a suitable lysine protecting group based on synthetic strategy.
On-Resin Fluorescent Labeling of Peptides: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction Fluorescently labeled peptides are indispensable tools in biochemical research, drug discovery, and diagnostics. They are crucial for studying...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical research, drug discovery, and diagnostics. They are crucial for studying protein-protein interactions, enzyme activity, receptor binding, and cellular uptake. Solid-phase peptide synthesis (SPPS) offers an efficient method for creating these labeled peptides by allowing for site-specific incorporation of fluorescent dyes. This application note provides a detailed protocol for the on-resin fluorescent labeling of peptides at a specific lysine (B10760008) residue.
The key to site-specific labeling on a lysine side chain, while other reactive side chains (e.g., from Asp, Glu, Ser, Thr, Tyr) are protected with acid-labile tert-butyl (tBu) groups, is the use of an orthogonal protecting group on the ε-amino group of the target lysine. This protecting group must be removable under conditions that do not affect the N-terminal Fmoc group, the tBu side-chain protecting groups, or the linkage of the peptide to the resin.
While Fmoc-Lys(Trt)-OH is commercially available, the selective on-resin deprotection of the trityl (Trt) group from the lysine side chain in the presence of tBu-based protecting groups can be challenging. The Trt group is acid-labile, and conditions mild enough to remove it (e.g., 1% trifluoroacetic acid in dichloromethane) may still partially cleave tBu groups, leading to undesired side products.
Therefore, this protocol will focus on two well-established and reliable orthogonal protecting groups for the lysine side chain: the methyltrityl (Mtt) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups. These protecting groups offer clean and selective deprotection, ensuring high purity and yield of the final fluorescently labeled peptide.
Core Principles
The general strategy involves:
Synthesizing the peptide chain on a solid support using standard Fmoc/tBu chemistry.
Incorporating an orthogonally protected lysine residue, either Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH, at the desired labeling position.
After completing the peptide sequence, selectively removing the Mtt or Dde group from the lysine side chain while the peptide remains attached to the resin with all other protecting groups intact.
Coupling a fluorescent dye to the now-free ε-amino group of the lysine side chain.
Cleaving the labeled peptide from the resin and globally removing all remaining side-chain protecting groups.
Purifying the fluorescently labeled peptide.
Experimental Protocols
Materials
Fmoc-Rink Amide MBHA resin
Fmoc-amino acids with standard tBu-based side-chain protection
Standard solid-phase peptide synthesis vessel and shaker
Protocol 1: On-Resin Labeling using Fmoc-Lys(Mtt)-OH
This protocol is suitable for most fluorescent dyes that are coupled via amide bond formation.
1. Peptide Synthesis:
a. Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
b. Perform automated or manual Fmoc-SPPS to assemble the desired peptide sequence.
c. At the position of labeling, use Fmoc-Lys(Mtt)-OH for the coupling step.
d. After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
2. Selective Deprotection of the Mtt Group:
a. Wash the resin-bound peptide thoroughly with DCM.
b. Prepare a solution of 1% TFA and 5% TIS in DCM.
c. Treat the resin with the deprotection solution (10 mL per gram of resin) for 2 minutes. Repeat this step 10-12 times.
d. Wash the resin thoroughly with DCM, followed by 10% DIPEA in DMF, and finally with DMF.
e. Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
3. Fluorescent Dye Coupling:
a. Dissolve the fluorescent dye (e.g., 5(6)-Carboxyfluorescein, 2 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt/DIPEA in a 1.9:2:4 ratio) in DMF.
b. Add the activated dye solution to the resin and shake at room temperature for 4-24 hours, protected from light.
c. Monitor the coupling reaction for completion (e.g., using a negative Kaiser test).
d. Wash the resin extensively with DMF and DCM to remove excess dye and coupling reagents.
4. Cleavage and Global Deprotection:
a. Dry the resin under vacuum.
b. Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.
c. Filter the resin and collect the filtrate.
d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Purification:
a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
b. Purify the fluorescently labeled peptide by reverse-phase HPLC.
c. Lyophilize the pure fractions to obtain the final product.
Protocol 2: On-Resin Labeling using Fmoc-Lys(Dde)-OH
This protocol provides an alternative orthogonal protection strategy.
1. Peptide Synthesis:
a. Follow the same procedure as in Protocol 1, step 1, but use Fmoc-Lys(Dde)-OH at the desired labeling position.
2. Selective Deprotection of the Dde Group:
a. Wash the resin-bound peptide with DMF.
b. Prepare a solution of 2% hydrazine in DMF.
c. Treat the resin with the deprotection solution for 3-5 minutes. Repeat this step twice.[1]
d. Wash the resin thoroughly with DMF.
e. Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
3. Fluorescent Dye Coupling:
a. Follow the same procedure as in Protocol 1, step 3.
4. Cleavage and Global Deprotection:
a. Follow the same procedure as in Protocol 1, step 4.
5. Purification:
a. Follow the same procedure as in Protocol 1, step 5.
Data Presentation
The following tables summarize typical results that can be expected from on-resin fluorescent labeling experiments. Actual results may vary depending on the peptide sequence, the fluorescent dye used, and the specific reaction conditions.
Table 1: Comparison of Orthogonal Protecting Groups for On-Resin Labeling
Table 2: Representative Yield and Purity Data for On-Resin Fluorescent Labeling
Peptide Sequence (Labeling Site)
Fluorescent Dye
Labeling Efficiency (On-Resin)
Crude Purity (Post-Cleavage)
Final Yield (Post-HPLC)
Ac-Tyr-Gly-Gly-Phe-Lys(Mtt) -Arg-Arg-NH₂
5(6)-FAM
>95%
~75%
20-30%
H-Ala-Glu-Lys(Dde) -Gly-Val-Ile-Trp-NH₂
TAMRA
>95%
~70%
15-25%
Note: Labeling efficiency is typically assessed qualitatively on-resin (e.g., Kaiser test) and quantitatively by HPLC/MS analysis of the crude product. Final yield is calculated based on the initial resin loading.
Mandatory Visualizations
Caption: Experimental workflow for on-resin fluorescent labeling of peptides.
Caption: Logic of orthogonal protection for selective on-resin labeling.
Technical Support Center: Troubleshooting Fmoc-Lys(Trt)-OH Coupling
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete coupling of Fmoc-Lys(Trt)-OH?
Incomplete coupling of Fmoc-Lys(Trt)-OH is a common issue in SPPS, primarily due to a combination of factors:
Steric Hindrance: The bulky nature of both the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the trityl (Trt) group on the lysine (B10760008) side chain can physically obstruct the formation of the peptide bond.
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures and aggregate, making the N-terminal amine of the growing chain inaccessible to the incoming activated Fmoc-Lys(Trt)-OH.
Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to effectively activate the carboxylic acid of Fmoc-Lys(Trt)-OH, leading to slow or incomplete reactions.
Poor Resin Swelling: Insufficient swelling of the resin in the chosen solvent can limit the diffusion of reagents to the reactive sites within the resin beads, resulting in lower coupling efficiency.[1]
Suboptimal Reaction Conditions: Factors such as insufficient reaction time, low temperature, or inadequate reagent concentrations can contribute to incomplete coupling.
Reagent Quality: The purity of solvents, particularly N,N-dimethylformamide (DMF), and the freshness of coupling reagents are critical. Degraded reagents or solvents containing impurities like dimethylamine (B145610) can negatively impact the reaction.[2]
Q2: How can I detect incomplete coupling?
The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin (B49086) test).[2] A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted primary amines on the resin, indicating that the coupling is incomplete. For N-terminal proline, where the amine is secondary, the Kaiser test is unreliable and alternative tests like the isatin (B1672199) or chloranil (B122849) test should be used.[2]
Q3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[3][4] This strategy is often employed to drive difficult coupling reactions to completion, especially for sterically hindered amino acids like Fmoc-Lys(Trt)-OH or when coupling to a problematic sequence prone to aggregation.[3][4]
Troubleshooting Guide for Incomplete Coupling of Fmoc-Lys(Trt)-OH
If you are experiencing incomplete coupling of Fmoc-Lys(Trt)-OH, as indicated by a positive Kaiser test, please refer to the following troubleshooting steps.
Problem: Positive Kaiser Test After Coupling
This indicates the presence of unreacted primary amines on the resin. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for a positive Kaiser test after Fmoc-Lys(Trt)-OH coupling.
Solution Details and Experimental Protocols
Troubleshooting Step
Recommended Action
Experimental Protocol
Verify Reagent and Solvent Quality
Use fresh, high-purity, peptide-synthesis-grade solvents (e.g., DMF) and fresh coupling reagents. Old DMF can contain dimethylamine, which can cause premature Fmoc deprotection.[2]
Solvent Check: Use a fresh bottle of peptide synthesis grade DMF. If in doubt, consider using DMF from a solvent purification system or a newly opened bottle.
Perform Double Coupling
After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Lys(Trt)-OH.[3]
1. After the scheduled coupling time, drain the reaction vessel. 2. Wash the resin three times with DMF. 3. Prepare a fresh solution of Fmoc-Lys(Trt)-OH, activator (e.g., HCTU), and base (e.g., DIPEA) in DMF. 4. Add the fresh coupling mixture to the resin and react for the same duration as the initial coupling.
Increase Coupling Time and/or Temperature
Extend the coupling time to 2-4 hours. A moderate increase in temperature (e.g., to 30-40°C) can also improve coupling efficiency, but should be used with caution to minimize the risk of racemization.[3][5]
Extended Time: Simply increase the reaction time in your synthesis protocol. Elevated Temperature: If using a microwave peptide synthesizer, set the temperature accordingly. For manual synthesis, a heated shaker can be used. Monitor for potential side reactions.
If the above steps do not resolve the incomplete coupling, more significant modifications to the protocol may be necessary.
Troubleshooting Step
Recommended Action
Experimental Protocol
Switch to a More Potent Coupling Reagent
Change from standard carbodiimide (B86325) reagents (like DIC/HOBt) to a more potent uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyBOP.[3][5]
Reagent Substitution: In your standard protocol, replace the carbodiimide and additive with an equivalent molar amount of the chosen phosphonium (B103445) or uronium reagent and an appropriate base (e.g., DIPEA or collidine).
Address Peptide Aggregation
If aggregation is suspected, switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences. Alternatively, add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.[5]
Solvent Change: Substitute DMF with NMP for the coupling step. Chaotropic Salts: Prepare a 0.5 M solution of LiCl in DMF and use this as the solvent for the coupling reaction.
Ensure Adequate Resin Swelling
Before coupling, ensure the resin is fully swollen in the reaction solvent. Poor swelling reduces the accessibility of reactive sites.[1] The degree of swelling can be affected by the peptide sequence and protecting groups.[6]
Swelling Protocol: 1. Place the resin in the reaction vessel. 2. Add the synthesis solvent (e.g., DMF or NMP). 3. Allow the resin to swell for at least 30-60 minutes with gentle agitation before proceeding with deprotection and coupling.
Comparative Data on Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of coupling sterically hindered amino acids.
Coupling Reagent
Class
Relative Efficiency for Hindered Couplings
Notes
DIC/HOBt
Carbodiimide
Standard
Can be less effective for difficult couplings.
HCTU
Uronium/Aminium
High
Generally very effective and fast-acting.
HATU
Uronium/Aminium
Very High
Often considered one of the most effective coupling reagents, especially for hindered systems.[5]
PyBOP
Phosphonium
High
A good alternative to uronium reagents, particularly effective for hindered couplings.[5]
Note: Efficiencies are general guidelines and can be sequence-dependent. Optimization for each specific synthesis is recommended.
Key Experimental Protocols
Kaiser Test Protocol
The Kaiser test is a sensitive qualitative method for detecting free primary amines.[2]
Sample Preparation: After the coupling step, take a small sample of resin (a few beads) and wash it thoroughly with DMF to remove any residual reagents.
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin sample:
Solution A: Ninhydrin in ethanol
Solution B: Phenol in ethanol
Solution C: Potassium cyanide in pyridine
Incubation: Heat the sample at 100-110°C for 3-5 minutes.
Observation:
Positive Result (Incomplete Coupling): A blue or purple color on the beads and/or in the solution.
Negative Result (Complete Coupling): The beads and solution remain colorless or yellow.
Caption: A simplified workflow for the Kaiser test to detect free primary amines.
By systematically addressing these potential issues, researchers can significantly improve the coupling efficiency of Fmoc-Lys(Trt)-OH and ensure the successful synthesis of their target peptides.
Technical Support Center: Fmoc-Lys(Trt)-OH & Tryptophan Interactions
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions regarding the side reactions observed between Fmoc-Lys(Trt)-O...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions regarding the side reactions observed between Fmoc-Lys(Trt)-OH and tryptophan residues.
Troubleshooting Guide
Issue: Mass spectrometry analysis of my cleaved peptide shows an unexpected mass addition of approximately 242 Da.
Q1: What is the likely cause of a +242 Da mass addition to my peptide containing both Lysine (B10760008) and Tryptophan?
A1: This mass modification is a strong indicator of tryptophan alkylation by the trityl (Trt) cation. During the final cleavage step with Trifluoroacetic Acid (TFA), the acid-labile Trt protecting group is removed from the lysine side chain, generating a stable trityl carbocation. This electrophilic cation can then react with the electron-rich indole (B1671886) ring of a nearby tryptophan residue, forming a covalent bond and adding the mass of the trityl group (~243 Da) to your peptide.[1]
Q2: My peptide contains Lys(Trt) and Trp, and I'm seeing significant side product formation. How can I prevent this?
A2: Preventing trityl-alkylation of tryptophan requires efficiently quenching the trityl carbocation as soon as it is formed. This is achieved by using an optimized cleavage cocktail containing specific "scavengers." The goal of these scavengers is to react with and neutralize the carbocations before they can modify your peptide.[2][3]
Key strategies include:
Inclusion of a Silane Scavenger: Triisopropylsilane (TIS) is highly effective at reducing trityl cations.
Use of Thiol Scavengers: Ethanedithiol (EDT) is a common scavenger that can help suppress alkylation.
Addition of Water: A small percentage of water (typically 2.5-5%) in the cleavage cocktail can help hydrolyze the carbocations.[4]
Q3: What is the recommended cleavage cocktail for a peptide containing both Lys(Trt) and Trp?
A3: A robust and widely used cleavage cocktail for peptides susceptible to this side reaction is "Reagent B" or a variation thereof.
Recommended Cocktail:
TFA (Trifluoroacetic Acid): 90-95%
TIS (Triisopropylsilane): 2.5-5%
Water: 2.5-5%
EDT (Ethanedithiol): 2.5% (Optional, but recommended for additional scavenging)
This combination provides a highly acidic environment for deprotection while the TIS and water act as potent scavengers for the liberated trityl cations.[1][4]
Frequently Asked Questions (FAQs)
Q4: How does the choice of tryptophan protecting group affect this side reaction?
A4: The choice of protecting group for the tryptophan indole nitrogen is critical.
Unprotected Tryptophan: Using Fmoc-Trp-OH leaves the indole ring highly activated and susceptible to electrophilic attack by trityl cations and other reactive species generated during cleavage.[1][5]
Boc-Protected Tryptophan (Fmoc-Trp(Boc)-OH): This is the highly recommended alternative.[6][7] The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, deactivating it towards electrophilic attack. During TFA cleavage, the Boc group is removed, but it does so in a manner that shields the indole ring from modification by other carbocations.[4][6] The use of Fmoc-Trp(Boc)-OH is one of the most effective ways to eliminate tryptophan side reactions.
Q5: Can the protecting group on Arginine also cause side reactions with Tryptophan?
A5: Yes. During TFA deprotection, sulfonyl-based protecting groups on arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr, can be transferred to the tryptophan indole ring.[3][6] This side reaction is another strong reason to use Fmoc-Trp(Boc)-OH, which effectively prevents this sulfonation.
Q6: Does cleavage time impact the extent of tryptophan alkylation?
A6: Absolutely. Prolonged exposure to the highly acidic cleavage cocktail increases the probability of side reactions.[1] While complete deprotection is necessary, cleavage times should be optimized to be as short as possible. For most standard peptides, a cleavage time of 1-2 hours is sufficient.[1] It is advisable to monitor the progress of the cleavage by HPLC for complex or lengthy peptides to find the optimal balance.
Data Summary
The selection of scavengers and the tryptophan protecting group has a significant impact on the purity of the final peptide. The following table summarizes the expected outcomes based on different synthesis and cleavage strategies.
Lysine Derivative
Tryptophan Derivative
Cleavage Cocktail Scavengers
Expected Tryptophan Alkylation
Recommendation
Fmoc-Lys(Trt)-OH
Fmoc-Trp-OH
None
Very High
Not Recommended
Fmoc-Lys(Trt)-OH
Fmoc-Trp-OH
Water, EDT
Moderate to High
Sub-optimal
Fmoc-Lys(Trt)-OH
Fmoc-Trp-OH
TIS , Water, EDT
Low
Acceptable
Fmoc-Lys(Trt)-OH
Fmoc-Trp(Boc)-OH
TIS , Water
Very Low / Eliminated
Highly Recommended
Fmoc-Lys(Boc)-OH
Fmoc-Trp-OH
TIS , Water
Low to Moderate
Acceptable, but Trt is often preferred for other reasons[8]
Experimental Protocols
Protocol: Optimized Cleavage to Minimize Tryptophan Alkylation
This protocol is designed for the cleavage of peptides containing both Lys(Trt) and unprotected Trp residues from the solid support.
Materials:
Peptidyl-resin (dried)
Trifluoroacetic Acid (TFA), high purity
Triisopropylsilane (TIS)
Deionized Water
Ethanedithiol (EDT) (Optional)
Cold diethyl ether (peroxide-free)
Dichloromethane (DCM)
Centrifuge tubes
Procedure:
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin twice with DCM to swell it and remove any residual DMF.
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For every 100 mg of resin, prepare 2 mL of the cocktail.
Example (10 mL): 9.25 mL TFA, 0.5 mL TIS, 0.25 mL Water.
Cleavage Reaction: Add the cleavage cocktail to the resin. The resin may turn yellow or orange, which is normal and indicates the release of trityl cations.[1]
Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. Avoid exceeding 4 hours to minimize potential side reactions.[1]
Peptide Precipitation:
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
In a centrifuge tube, add the TFA solution to approximately 10 volumes of cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
Isolation and Washing:
Centrifuge the mixture to pellet the crude peptide.
Carefully decant the ether.
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic byproducts.
Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC and Mass Spectrometry analysis.
Visual Guides
Reaction Mechanism: Tryptophan Alkylation by Trityl Cation
Technical Support Center: Optimizing TFA Cleavage for Peptides with Fmoc-Lys(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetic acid (TFA) cleavage of peptides...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetic acid (TFA) cleavage of peptides containing Fmoc-Lys(Trt)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the TFA cleavage and deprotection of peptides synthesized using Fmoc-Lys(Trt)-OH.
Problem
Potential Cause
Recommended Solution
Incomplete Cleavage or Deprotection
Insufficient cleavage cocktail volume.
Use enough cleavage cocktail to ensure the resin is fully swollen and submerged. For polystyrene (PS) supports, which tend to float, ensure adequate mixing. Polyethylene glycol-grafted polystyrene (PEG-PS) supports swell significantly, requiring approximately 5 mL of cleavage cocktail per 0.5 g of resin.[1]
Short reaction time.
While most linkers are cleaved within two hours, complete removal of some side-chain protecting groups may require longer.[1] Monitor the reaction progress with a trial cleavage and HPLC analysis to determine the optimal time.[1] For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended up to three hours.[2][3]
Poor quality reagents.
Use high-quality TFA and fresh scavengers for the cleavage cocktail.[1] Old or degraded reagents can lead to a variety of side reactions and incomplete cleavage.[4]
Peptide Modification (e.g., Alkylation)
Re-attachment of cleaved protecting groups.
The trityl cation released from Lys(Trt) is a chromophore that can cause the cleavage solution to turn deep yellow.[1] This and other carbocations generated during cleavage can re-attach to electron-rich side chains like tryptophan and tyrosine.[1][5] The use of scavengers is crucial to quench these reactive species.
Oxidation of sensitive residues (Met, Cys).
If your peptide contains methionine, consider using a cleavage cocktail that includes reagents to prevent its oxidation.[6] For cysteine-containing peptides, specific scavenger combinations are also recommended.
Low Peptide Yield
Peptide precipitation issues.
If the peptide does not precipitate upon addition of cold ether, try reducing the volume of TFA by evaporation under a stream of nitrogen before adding ether.[4] For extremely hydrophobic peptides that are difficult to precipitate, alternative workup procedures may be necessary.[7]
Re-attachment to the resin.
Electron-rich side chains can sometimes re-attach to resin-bound cations during cleavage.[1] Ensure sufficient scavenger concentration and consider a second cleavage step if yields are unexpectedly low.[4]
Peptide degradation.
Prolonged exposure to the strong acid environment of the cleavage cocktail can lead to the degradation of sensitive peptide bonds, such as Asp-Pro sequences.[1] Optimize the cleavage time to be sufficient for deprotection but not excessively long.
Presence of Unexpected Side Products
Sulfonation of Serine or Threonine.
In the absence of suitable scavengers, the cleavage of Pmc or Mtr protecting groups from arginine residues can lead to the O-sulfonation of serine and threonine residues.[8] The use of appropriate scavengers can suppress this side reaction.[9]
Deamidation of Asparagine and Glutamine.
Asparagine and glutamine residues can undergo deamidation under acidic conditions.[1] While the trityl (Trt) protecting group on Asn and Gln is readily removed and scavenged, N-terminal Asn(Trt) may require extended cleavage times.[1]
Frequently Asked Questions (FAQs)
Q1: What is a standard TFA cleavage cocktail for a peptide containing Lys(Trt)?
A standard and effective cleavage cocktail for most sequences is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[9][10] TIS acts as a scavenger to capture the trityl cations released from the lysine (B10760008) side chain, preventing potential side reactions.[9]
Q2: How do I choose the right scavengers for my peptide?
The choice of scavengers depends on the amino acid composition of your peptide.[1]
For peptides with Trp, Met, or Cys: A more complex cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), may be necessary, although advances in protecting group technology have reduced the need for such mixtures in many cases.[9][10]
For peptides containing Arg(Pmc/Pbf): Trialkylsilanes like TIS are effective at quenching the reactive species generated.[9]
General Purpose "Odorless" Cocktail: Reagent B (TFA/phenol/water/TIS at 88:5:5:2 v/v/v/v) is a good option that avoids the use of odorous thiols, though it may not prevent methionine oxidation.[6]
Q3: How long should the cleavage reaction be carried out?
A typical cleavage time is 1.5 to 2 hours at room temperature.[2][11] However, for peptides with protecting groups that are more difficult to remove, such as Arg(Pmc), or for sequences with multiple protecting groups, a longer time of up to 4 hours may be required.[1][4] It is always recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal cleavage time for your specific peptide.[1]
Q4: What is the visual indicator of trityl group cleavage?
The removal of the trityl group from lysine (or other amino acids like Cys, His, Asn, Gln) generates a stable trityl carbocation, which imparts a distinct deep yellow or orange color to the cleavage solution.[1] The persistence of this color indicates that the trityl groups are being cleaved.
Q5: My peptide is very hydrophobic and won't precipitate in ether. What should I do?
For highly hydrophobic peptides, precipitation in ether can be challenging.[7] One approach is to concentrate the TFA solution under a stream of nitrogen to a smaller volume before adding cold ether.[4] If precipitation still fails, alternative strategies such as using a different anti-solvent or employing solid-phase extraction for peptide isolation may be necessary. In some cases, retaining the peptide in a solution containing 10-20% trifluoroethanol may help with solubility.[7]
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Peptide Precipitation
This protocol is suitable for most peptides containing Lys(Trt) and other standard acid-labile protecting groups.
Resin Preparation: Wash the dry peptidyl resin with dichloromethane (B109758) (DCM) to swell it and remove any residual DMF.[11] Dry the resin thoroughly under vacuum.[1]
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard "TFA/TIS/Water" cocktail, mix trifluoroacetic acid, triisopropylsilane, and deionized water in a 95:2.5:2.5 volume ratio.[9][11]
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1-1.5 g of resin).[2] Stir or agitate the mixture at room temperature for 1.5 to 2 hours.[2][11]
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[10]
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of cold (–20 °C) diethyl ether.[1] The peptide should precipitate as a white solid.
Washing and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.[1][12] Dry the final peptide product under vacuum.
Protocol 2: Micro-Cleavage for Analysis
This protocol is used to cleave a small amount of peptide from the resin for analysis by mass spectrometry or HPLC to check the synthesis quality before committing to a full-scale cleavage.
Sample Preparation: Place a small amount of dried peptidyl resin (e.g., a few beads) into a microcentrifuge tube.[11]
Cleavage: Add a small volume of a prepared cleavage cocktail (e.g., 100-200 µL) to the tube.[11] Allow the reaction to proceed for 1.5 to 2 hours at room temperature.
TFA Evaporation: After the cleavage is complete, carefully evaporate the TFA using a stream of nitrogen or air in a fume hood.[11]
Sample Reconstitution: Dissolve the dried peptide residue in a suitable solvent for analysis, such as a 50/50 mixture of water and acetonitrile (B52724) containing 0.1% TFA.[11]
Visualizations
Caption: Standard workflow for TFA cleavage and peptide precipitation.
Caption: Troubleshooting logic for TFA cleavage of peptides.
Technical Support Center: Managing Peptide Aggregation with Fmoc-Lys(Trt)-OH
Welcome to the technical support center for managing peptide aggregation during solid-phase peptide synthesis (SPPS) when using Fmoc-Lys(Trt)-OH. This resource is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for managing peptide aggregation during solid-phase peptide synthesis (SPPS) when using Fmoc-Lys(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and in-depth guides to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur during SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, leading to the formation of insoluble masses. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can result in the formation of secondary structures like β-sheets.[1][2] Aggregation can hinder the efficiency of both the coupling and deprotection steps in SPPS, leading to lower yields and purity.[1] It is particularly common in hydrophobic sequences and can become significant after the peptide chain reaches five or six residues in length.[1][2]
Q2: Does the use of Fmoc-Lys(Trt)-OH contribute to or prevent aggregation?
A2: The trityl (Trt) group on the lysine (B10760008) side chain is bulky and hydrophobic.[3][4] While the primary role of the Trt group is to protect the ε-amino group of lysine, its hydrophobicity can potentially contribute to aggregation, especially in sequences that are already prone to it.[5] However, the bulky nature of the Trt group can also disrupt the formation of highly ordered secondary structures that lead to aggregation.[1] Therefore, its effect can be sequence-dependent.
Q3: What are the initial signs of peptide aggregation during synthesis?
A3: The initial signs of peptide aggregation can include:
Resin Shrinking: A noticeable decrease in the volume of the resin bed.
Slow or Incomplete Reactions: Difficulty in achieving complete coupling or Fmoc deprotection, often indicated by a positive Kaiser test after a coupling step or a persistent blue color after deprotection.[6]
Changes in Flow Characteristics: In automated synthesizers, aggregation can lead to blockages or changes in pressure profiles.
Q4: What are the general strategies to prevent peptide aggregation?
A4: Several strategies can be employed to prevent or disrupt peptide aggregation:
Solvent Choice: Using more polar solvents like N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (B87167) (DMSO) can help to disrupt hydrogen bonding.[1]
Chaotropic Salts: The addition of chaotropic salts such as LiCl or NaClO₄ can interfere with the hydrogen bonds that cause aggregation.[1]
Elevated Temperature: Performing the coupling reaction at a higher temperature can provide the necessary energy to break up aggregates.[1]
Backbone Protection: Incorporating derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen can prevent hydrogen bond formation.[1][2]
Pseudoproline Dipeptides: Introducing a temporary "kink" in the peptide backbone with pseudoproline dipeptides can disrupt the formation of regular secondary structures.[7]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution(s)
Positive Kaiser Test after Coupling with Fmoc-Lys(Trt)-OH
Incomplete coupling due to steric hindrance or peptide aggregation.
1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Lys(Trt)-OH.[6] 2. Use a Stronger Coupling Reagent: Switch to a uronium/aminium or phosphonium-based reagent like HATU, HCTU, or PyAOP.[6] 3. Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or increase the temperature to 30-40°C.[6]
Slow or Incomplete Fmoc Deprotection
Aggregation is preventing the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.
1. Switch to a Stronger Deprotection Reagent: Use a solution containing 1,8-Diazabicycloundec-7-ene (DBU).[1][2] 2. Increase Deprotection Time: Extend the duration of the deprotection step or perform multiple deprotections.[2]
Resin Clumping and Poor Swelling
Severe peptide aggregation on the resin.
1. Chaotropic Salt Wash: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step.[7] 2. Change the Solvent System: Switch from DMF to NMP or use a solvent mixture containing a small percentage of DMSO.[1]
Presence of Deletion Sequences in the Final Peptide
Incomplete coupling of Fmoc-Lys(Trt)-OH or another amino acid in a previous cycle due to aggregation.
Proactively implement anti-aggregation strategies from the start of the synthesis, such as incorporating pseudoproline dipeptides or using backbone-protected amino acids.[7]
Experimental Protocols
Protocol 1: Double Coupling
This protocol is recommended when a positive Kaiser test indicates incomplete coupling.
After the initial coupling reaction, drain the reaction vessel.
Wash the resin thoroughly with DMF (3-5 times).
Prepare a fresh solution of the activated amino acid (e.g., Fmoc-Lys(Trt)-OH with a coupling reagent like HATU).
Add the fresh solution to the resin and allow the second coupling to proceed for 1-2 hours.
Wash the resin with DMF (3-5 times) and then with DCM (2-3 times).
Perform a Kaiser test to confirm the absence of free primary amines.[6]
Protocol 2: Chaotropic Salt Wash
This method helps to disrupt aggregation by interfering with hydrogen bonds.
Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF.[7]
Before the coupling step, wash the resin with the prepared chaotropic salt solution for 2-5 minutes.
Wash the resin thoroughly with DMF to remove the chaotropic salt.
Negative Kaiser test after Fmoc-Lys(Trt)-OH coupling step
This guide provides troubleshooting assistance for researchers encountering a negative Kaiser test result after the coupling of Fmoc-Lys(Trt)-OH, a situation that can be misleading due to the unique characteristics of th...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting assistance for researchers encountering a negative Kaiser test result after the coupling of Fmoc-Lys(Trt)-OH, a situation that can be misleading due to the unique characteristics of this amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What does a negative Kaiser test result typically indicate in solid-phase peptide synthesis (SPPS)?
A negative Kaiser test, characterized by a yellow or colorless appearance of the resin beads and solution, indicates the absence of free primary amines on the peptide-resin.[1] In the context of a coupling step, this is the desired outcome, suggesting that the N-terminal amine of the growing peptide chain has successfully formed a peptide bond with the newly introduced amino acid.[2]
Q2: I performed a Kaiser test after coupling Fmoc-Lys(Trt)-OH and it was negative, but I suspect the coupling was incomplete. Is this possible?
Yes, this is a known challenge and is often referred to as a "false negative" result. The primary reasons for a misleading negative Kaiser test specifically with Fmoc-Lys(Trt)-OH and other bulky amino acids include:
Steric Hindrance: The most common cause is the significant steric bulk of the trityl (Trt) protecting group on the lysine (B10760008) side chain.[3] This bulk, combined with the growing peptide chain and the resin matrix, can physically block the ninhydrin (B49086) reagents used in the Kaiser test from accessing and reacting with any remaining unreacted N-terminal primary amines.
Peptide Aggregation: As the peptide chain elongates, it can aggregate and fold upon itself on the resin support.[4] This aggregation can bury the N-terminal amine, making it inaccessible to both the incoming amino acid during coupling and the subsequent Kaiser test reagents.[4]
Improper Test Execution: Errors in the Kaiser test procedure itself, such as using degraded reagents, insufficient heating, or improper washing of the resin to remove residual reagents, can lead to a failure in color development.[4][5]
Poor Resin Swelling: If the resin is not properly swelled in the solvent, reactive sites can become inaccessible, leading to both incomplete coupling and a false negative analytical result.[5][6]
Q3: If the Kaiser test is potentially unreliable for Fmoc-Lys(Trt)-OH, what alternative methods can I use to confirm coupling completion?
When a false negative is suspected, it is crucial to use an orthogonal method to assess the coupling efficiency.
Alternative Colorimetric Tests: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a highly sensitive alternative for detecting primary amines and is less susceptible to steric hindrance than the Kaiser test.[4][7][8] A positive TNBS test results in red or orange beads. The Chloranil test is another suitable alternative.[9]
Test Cleavage and Analysis: The most definitive method is to take a small sample of the resin, cleave the peptide, and analyze the crude product using mass spectrometry (LC-MS). The presence of a significant peak corresponding to the mass of the peptide without the added lysine (a "deletion sequence") confirms incomplete coupling.
Q4: What is the recommended course of action if I suspect a false-negative Kaiser test after coupling Fmoc-Lys(Trt)-OH?
The recommended strategy is to assume the coupling was incomplete and take corrective actions to avoid the accumulation of deletion peptide impurities. The following workflow is advised.
Perform a Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated Fmoc-Lys(Trt)-OH and coupling reagents.[3][4]
Optimize Coupling Conditions: If the double coupling is also suspect, consider using more potent coupling conditions. This can include switching to a stronger uronium/aminium or phosphonium-based coupling reagent like HATU, HCTU, or PyBOP.[4][10] Changing the solvent from DMF to NMP or adding a small amount of DMSO can also help disrupt aggregation and improve coupling efficiency.[4]
Cap Unreacted Amines: If you still suspect incomplete coupling after these steps, or if you want to ensure no deletion sequences are formed, you should "cap" any remaining unreacted N-terminal amines. This is typically done using acetic anhydride (B1165640) and a base like diisopropylethylamine (DIPEA) or pyridine.[4] Capping acetylates the free amines, preventing them from reacting in subsequent cycles.[4] After capping, a negative Kaiser test should be definitive.
Troubleshooting Summary
The following table summarizes the potential issues and recommended solutions when dealing with a suspected false-negative Kaiser test.
Potential Problem
Recommended Solution(s)
Rationale
Steric Hindrance
Perform a double coupling.[3] Use a more potent coupling reagent (e.g., HATU, HCTU).[4] Increase reaction time.[3]
Overcomes the high activation energy barrier caused by steric bulk.
Peptide Aggregation
Switch solvent from DMF to NMP or a DMF/DCM mixture.[4] Add a small percentage of DMSO.
Disrupts secondary structures of the peptide chain on the resin, improving reagent access.
Inconclusive Test
Use an alternative test like the TNBS test.[7][8] Perform a trial cleavage and LC-MS analysis.
Provides orthogonal confirmation of the presence or absence of free amines.
Incomplete Coupling
After recoupling attempts, cap unreacted amines with acetic anhydride.[4]
Prevents the formation of deletion sequence impurities in the final product.
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test)
This test is highly sensitive for detecting primary amines.[1]
Reagents:
Reagent A: 1.0 mL of a 0.01 M KCN aqueous solution diluted in 49 mL of pyridine.[1]
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1]
Procedure:
Collect 10-20 beads of the washed and dried peptide-resin in a small glass test tube.
Strategies to improve the coupling efficiency of Fmoc-Lys(Trt)-OH
Welcome to our technical support center for troubleshooting and optimizing the use of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center for troubleshooting and optimizing the use of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and detailed protocols to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Lys(Trt)-OH and what are its key features?
Fmoc-Lys(Trt)-OH is an amino acid derivative used in solid-phase peptide synthesis. It consists of:
Lysine (B10760008): An essential amino acid with a primary amine on its side chain.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, which is removed at each cycle of peptide chain elongation.[1]
Trt (Trityl): An acid-labile protecting group for the ε-amino group of the lysine side chain. The trityl group is bulky and provides steric hindrance.[1][2] It is more easily removed during the final cleavage from the resin compared to the more traditionally used Boc group, which can result in higher quality cleaved peptides by reducing t-butylated side products.[2]
Q2: What makes the coupling of Fmoc-Lys(Trt)-OH challenging?
The primary challenge in coupling Fmoc-Lys(Trt)-OH stems from steric hindrance. The bulky trityl (Trt) protecting group on the side chain can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.[1][3] This can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences in the final peptide.[1]
Q3: What are the signs of poor coupling efficiency with Fmoc-Lys(Trt)-OH?
Incomplete coupling can be identified by:
A positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating the presence of unreacted free primary amines on the resin.
The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to deletion sequences (peptides missing the lysine residue).[4]
Lower than expected yield of the final peptide product.[4]
Q4: In which solvents is Fmoc-Lys(Trt)-OH soluble?
Fmoc-Lys(Trt)-OH is typically soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5] For particularly difficult-to-dissolve batches, adding a small amount of Dichloromethane (DCM) or Dimethyl sulfoxide (B87167) (DMSO) can improve solubility.[5][6] It is always recommended to ensure complete dissolution of the amino acid before adding it to the resin.
Troubleshooting Guide
Issue 1: Incomplete Coupling / Positive Kaiser Test
This is the most common issue encountered with Fmoc-Lys(Trt)-OH, primarily due to its steric bulk.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Solutions:
Perform a Double Coupling: This is often the most straightforward and effective solution. After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated Fmoc-Lys(Trt)-OH and coupling reagents.[3][7] This second coupling step helps to drive the reaction to completion.
Use a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC can be inefficient for sterically hindered amino acids.[3] Switching to a more powerful uronium/aminium or phosphonium-based reagent is highly recommended.[3][8] Reagents that form highly reactive OAt or Oxyma esters are particularly effective.[3][9]
Reagent Class
Examples
Relative Reactivity for Hindered Couplings
Notes
Aminium/Uronium (OAt-based)
HATU, HCTU
High
Very effective for difficult sequences due to the formation of highly reactive OAt-active esters.[8][9]
Aminium/Uronium (Oxyma-based)
COMU
High
Reactivity is comparable to HATU. Based on the non-explosive OxymaPure, making it a safer alternative.[8][10]
A widely used standard, but may be less effective than HATU/HCTU for severely hindered couplings.[3][8]
Phosphonium (OBt-based)
PyBOP, BOP
Medium-High
Good general-purpose reagents, but less effective than OAt-based reagents for difficult couplings.[3][11]
Carbodiimides
DIC, DCC
Low
Often inefficient for sterically hindered amino acids when used alone.[3] Requires an additive like HOBt or OxymaPure.[11]
Increase Reaction Time and/or Temperature: Extending the coupling time to 2-4 hours can improve efficiency.[1] A moderate increase in temperature (e.g., to 30-40°C) can also enhance the reaction rate, but should be used cautiously as it may increase the risk of racemization.[1][12]
Ensure Adequate Resin Swelling: The solid-phase support must be adequately swollen for the reagents to access the reactive sites.[13][14] Poor swelling can dramatically reduce the effective loading and accessibility of the peptide chain.[13] If the resin has dried out or appears clumped, pre-swelling it in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before deprotection is crucial.[4][13]
Issue 2: Poor Solubility of Fmoc-Lys(Trt)-OH
Solutions:
Solvent Selection: While DMF is the most common solvent, NMP can sometimes offer better solvating properties for protected amino acids.[5]
Co-solvents: If solubility issues persist, a mixture of solvents may be effective. For example, a 50:50 mixture of DMF:DMSO can improve the solubility of some Fmoc-protected amino acids.[5]
Sonication: Gentle sonication of the amino acid solution for a few minutes can help to break up aggregates and promote dissolution.
Gentle Warming: Warming the solution slightly (e.g., to 30°C) can aid dissolution, but avoid excessive heat which could potentially degrade the compound.
Issue 3: Potential Side Reactions
Solutions:
Racemization: Although the trityl group offers some protection, racemization can occur during the activation step, especially with prolonged activation times, higher temperatures, or stronger bases.[1][10]
Minimize pre-activation time: Add the activated amino acid solution to the resin promptly.
Use appropriate base: Use a weaker base like sym-collidine instead of DIPEA if racemization is a concern.[10]
Additives: The use of additives like HOBt, HOAt, or OxymaPure is standard with most coupling reagents and helps to suppress racemization.[3][11]
Experimental Protocols
Standard Coupling Protocol for Fmoc-Lys(Trt)-OH
This protocol is a general guideline and assumes a 0.1 mmol synthesis scale.
Materials:
Resin with a free N-terminal amine
Fmoc-Lys(Trt)-OH (4 equivalents)
Coupling reagent (e.g., HATU, 3.95 equivalents)
Base (e.g., DIPEA or sym-collidine, 8 equivalents)
Anhydrous DMF or NMP
Procedure:
Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the solution to pre-activate for 1-2 minutes.
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
Agitation: Agitate the mixture at room temperature for 1-2 hours.
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is negative (beads are colorless or yellow), the coupling is complete.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. Proceed to the next deprotection and coupling cycle.
Double Coupling Protocol
Follow steps 1-4 of the "Standard Coupling Protocol."
After the first coupling, wash the resin thoroughly with DMF (3-5 times).
Repeat steps 2-4 with a fresh solution of activated Fmoc-Lys(Trt)-OH.
Perform a Kaiser test. If negative, proceed with washing as in step 6 of the standard protocol.
Technical Support Center: Minimizing Racemization of Fmoc-Lys(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the racemization of Fmoc-Lys(Trt)-OH during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the racemization of Fmoc-Lys(Trt)-OH during the critical activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-Lys(Trt)-OH?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate from the desired peptide and may alter its biological activity, efficacy, and immunogenicity, which is a significant concern for therapeutic peptides.[1][2] While lysine (B10760008) is not as prone to racemization as amino acids like histidine or cysteine, the risk is still present and needs to be controlled, especially under harsh coupling conditions.[3][4][5]
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?
A2: The primary mechanism of racemization for Fmoc-amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Fmoc-amino acid can cyclize to form this planar, achiral intermediate. The alpha-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either side of the planar ring, leading to a mixture of L- and D-enantiomers.[6][7]
Q3: Which factors primarily contribute to the racemization of Fmoc-Lys(Trt)-OH during coupling?
A3: Several factors can influence the extent of racemization during the coupling of Fmoc-Lys(Trt)-OH:
Coupling Reagent: The choice of coupling reagent significantly impacts the activation of the amino acid and its propensity for racemization.[2]
Base: The type and concentration of the base used for the activation of the carboxylic acid play a crucial role. Strong, sterically unhindered bases can increase the rate of racemization.[2][6]
Activation Time: Prolonged pre-activation of the Fmoc-Lys(Trt)-OH before its addition to the resin can lead to increased racemization.[6]
Temperature: Elevated temperatures, often used to increase coupling efficiency (e.g., in microwave-assisted SPPS), can also accelerate the rate of racemization.[2][3][8][9]
Troubleshooting Guide
Problem: I am observing a significant diastereomeric impurity in my peptide containing a lysine residue.
This is a common issue that points towards racemization of the Fmoc-Lys(Trt)-OH during the coupling step. The following troubleshooting steps can help identify the cause and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives.
Q: Which coupling reagents are recommended to minimize racemization?
A: The choice of coupling reagent is critical in controlling racemization.
Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are highly recommended for minimizing racemization.[2][10][11] The combination of DIC/Oxyma is often considered one of the best methods for suppressing racemization.[2][11]
Onium salt-based reagents (aminium/uronium and phosphonium (B103445) salts) such as HBTU, HATU, and HCTU are very efficient but can lead to higher levels of racemization if not used under optimal conditions.[2][6] Phosphonium-based reagents like PyBOP are also effective.[6] If using these reagents, it is crucial to use them with an additive and a suitable base.
Step 2: Assess the Base Used in Your Coupling Reaction.
Q: Which bases are best for minimizing racemization?
A: The base used during coupling has a significant impact on racemization.
Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) or 2,4,6-collidine are recommended to reduce the rate of α-proton abstraction from the oxazolone intermediate.[6]
Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization and should be used with caution, especially with sensitive amino acids.[6] If you are using DIPEA and observing racemization, consider switching to a weaker or more hindered base.
Step 3: Review Your Activation and Coupling Procedure.
Q: How do pre-activation time and temperature affect racemization?
A: Procedural details are critical for controlling racemization.
Minimize Pre-activation Time: The activated Fmoc-amino acid should be added to the resin immediately after preparation.[6] Prolonged pre-activation increases the time the activated species is exposed to the basic environment, increasing the opportunity for oxazolone formation and subsequent racemization.
Control the Temperature: Perform the coupling reaction at a controlled room temperature or lower (e.g., 0°C), especially if racemization is a persistent issue.[6] While higher temperatures can increase coupling speed, they also significantly accelerate racemization.[3][8][9] If using microwave-assisted synthesis, lowering the coupling temperature is advisable for sensitive residues.[8][9]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid and the reaction conditions. While specific data for Fmoc-Lys(Trt)-OH is not extensively reported, the following tables summarize the racemization observed for other sensitive Fmoc-amino acids under various conditions, which can serve as a guide.
Table 1: Effect of Coupling Reagent and Temperature on Racemization of Fmoc-His(Trt)-OH
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended as a starting point for the coupling of Fmoc-Lys(Trt)-OH to a resin-bound peptide to minimize racemization.
Resin Pre-swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.
Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3-5 equivalents relative to the resin substitution) and Oxyma Pure (3-5 equivalents) in DMF.
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
Coupling: Immediately add the activated amino acid solution to the swelled and deprotected peptide-resin.
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, consider performing the reaction at 0°C.[6]
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[12] If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to remove any unreacted reagents and byproducts.[12]
Protocol 2: Low-Racemization Coupling for Sterically Hindered Couplings using HATU/NMM
This protocol can be considered if Protocol 1 results in incomplete coupling, though it carries a slightly higher risk of racemization.
Resin Pre-swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
Activation: Add N-methylmorpholine (NMM) (6-10 equivalents) to the amino acid solution.
Coupling: Immediately add the activated amino acid solution to the swelled and deprotected peptide-resin.
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and then DMF again.
Visual Guides
Caption: Mechanism of racemization via oxazolone formation during amino acid activation.
Caption: Troubleshooting workflow for minimizing racemization.
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Dealing with Steric Hindrance in Fmoc-Lys(Trt)-OH Coupling This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and de...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Dealing with Steric Hindrance in Fmoc-Lys(Trt)-OH Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for challenges encountered during the coupling of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance during the coupling of Fmoc-Lys(Trt)-OH?
A1: The primary cause of steric hindrance is the bulky three-dimensional structure of the triphenylmethyl (Trityl, Trt) protecting group on the ε-amino group of the lysine (B10760008) side chain. This large group can physically obstruct the approach of the activated carboxyl group of the incoming Fmoc-Lys(Trt)-OH to the N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the reaction rate and can lead to incomplete coupling.
Q2: My Kaiser test is positive after a standard coupling protocol for Fmoc-Lys(Trt)-OH. What does this indicate and what is the immediate course of action?
A2: A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted primary amines on the resin, meaning the coupling of Fmoc-Lys(Trt)-OH was incomplete. The immediate and most common course of action is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of activated Fmoc-Lys(Trt)-OH to drive the reaction to completion.
Q3: Are there alternative protecting groups for the lysine side chain that are less sterically hindering than Trityl?
A3: Yes, several alternative protecting groups for the lysine side chain are available, each with different lability and steric profiles. Common alternatives include tert-butyloxycarbonyl (Boc), which is also bulky but can sometimes offer different reactivity, and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The choice of protecting group depends on the overall synthetic strategy and the specific sequence being synthesized.
Q4: Can microwave-assisted synthesis improve the coupling efficiency of Fmoc-Lys(Trt)-OH?
A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the coupling efficiency of sterically hindered amino acids like Fmoc-Lys(Trt)-OH.[1] Microwave energy can accelerate the reaction kinetics, often leading to higher coupling yields in shorter reaction times. However, it is crucial to carefully control the temperature to minimize the risk of racemization and other side reactions.[2]
Q5: How does the choice of solvent affect the coupling of Fmoc-Lys(Trt)-OH?
A5: The solvent plays a critical role in SPPS by swelling the resin and solvating the peptide chains, which is essential for reagent accessibility. For sterically hindered couplings, using a solvent with excellent resin-swelling and peptide-solvating properties is crucial. N,N-Dimethylformamide (DMF) is a standard choice, but in cases of severe aggregation or difficult couplings, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can improve solvation and coupling efficiency.[3][4]
Troubleshooting Guide: Incomplete Coupling of Fmoc-Lys(Trt)-OH
Problem
Potential Cause
Recommended Solution
Positive Kaiser test after single coupling
Steric hindrance from the Trityl group impeding access to the N-terminus.
1. Perform a double coupling: This is the most straightforward approach to increase the yield of the desired product. 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
Persistent incomplete coupling after double coupling
Insufficient activation of the carboxylic acid due to the steric bulk.
1. Switch to a more potent coupling reagent: Move from standard carbodiimide (B86325) reagents (e.g., DIC/HOBt) to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium (B103445) salt (e.g., PyBOP). HATU is often considered superior for sterically hindered couplings.[5] 2. Increase the excess of reagents: Use a higher molar excess of the Fmoc-Lys(Trt)-OH and coupling reagents (e.g., 4-5 equivalents).
Low yield of the final peptide with deletion sequences at the Lys(Trt) position
Peptide aggregation on the resin , further restricting access to the reactive sites.
1. Change the solvent: Switch from DMF to NMP or a mixture of DMF/NMP. 2. Incorporate microwave heating: Utilize a microwave peptide synthesizer to disrupt aggregation and accelerate the coupling reaction.[1] 3. Use a lower-loading resin: A resin with a lower substitution level can reduce steric hindrance between growing peptide chains.[6]
Data Presentation
Table 1: Representative Coupling Efficiency of a Sterically Hindered Fmoc-Amino Acid under Various Conditions
Coupling Reagent/Method
Reaction Time (min)
Indicative Coupling Yield (%)
Key Advantages
Potential Disadvantages
DIC/HOBt
60 - 120
95 - 98
Cost-effective, low risk of guanidinylation.
Slower reaction rates, potential for N-acylurea formation.
HBTU
30 - 60
98 - 99.5
Fast and efficient, widely used.
Potential for guanidinylation if used in excess.
HATU
20 - 45
> 99.5
Highly reactive, excellent for hindered couplings, low racemization.[5]
Higher cost, potential for guanidinylation.
PyBOP
30 - 60
98 - 99
Efficient, no risk of guanidinylation.
Byproducts can be difficult to remove in solution-phase synthesis.
COMU
20 - 45
> 99.5
Very high reactivity, safer byproducts than benzotriazole-based reagents.
Requires specialized equipment, potential for side reactions if not optimized.
Note: The data presented is extrapolated from studies on other sterically hindered amino acids and serves as a guideline.[7] Actual yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Lys(Trt)-OH using HATU
This protocol is recommended for overcoming incomplete coupling of Fmoc-Lys(Trt)-OH.
Resin Preparation:
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 min).
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
First Coupling:
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).
Second Coupling:
Repeat the Amino Acid Activation and Coupling Reaction steps with a fresh solution of Fmoc-Lys(Trt)-OH, HATU, and DIPEA.
Incubation: Agitate the reaction mixture at room temperature for another 1-2 hours.
Monitoring and Final Washing:
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).
After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next deprotection step.
Protocol 2: Microwave-Assisted Coupling of Fmoc-Lys(Trt)-OH
This protocol is for users with access to a microwave peptide synthesizer and is highly effective for difficult couplings.
Resin and Reagent Preparation:
Load the deprotected peptide-resin into the microwave synthesizer reaction vessel.
Prepare stock solutions of Fmoc-Lys(Trt)-OH, a suitable coupling reagent (e.g., HATU or COMU), and a base (e.g., DIPEA) in DMF.
Microwave Coupling Cycle:
Program the synthesizer to deliver the activated amino acid solution to the resin.
Apply microwave energy for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 50-75°C). The exact parameters should be optimized for the specific instrument and peptide sequence.
Post-Coupling Wash:
Following the microwave-assisted coupling, the resin is automatically washed with DMF to remove excess reagents and byproducts.
Monitoring:
A qualitative test (like the Kaiser test) can be performed on a small sample of resin to ensure complete coupling. Most modern microwave synthesizers have in-line monitoring systems.
Visualizations
Caption: Steric hindrance in Fmoc-Lys(Trt)-OH coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Detailed workflow for a double coupling protocol.
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Lys(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pep...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides synthesized using Fmoc-Lys(Trt)-OH.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of peptides containing Lys(Trt) residues in a question-and-answer format, offering potential causes and recommended solutions.
Issue 1: Analytical data (HPLC, Mass Spectrometry) indicates the presence of the Trt-protected peptide after the final cleavage step.
Question: My HPLC chromatogram shows a significant peak with a longer retention time than my target peptide, and mass spectrometry confirms a mass addition corresponding to the trityl group (+242.32 Da). What could be the cause, and how can I resolve this?
Answer: This issue points to incomplete removal of the Trityl (Trt) protecting group from the lysine (B10760008) residue. Several factors can contribute to this problem.
Potential Cause 1: Suboptimal Cleavage Cocktail. The composition and freshness of your cleavage cocktail are critical for efficient Trt group removal.[1]
Solution:
Increase Trifluoroacetic Acid (TFA) Concentration: While a high concentration of TFA (typically 95%) is standard, ensure it is fresh and anhydrous, as moisture can reduce its effectiveness.[1]
Optimize Scavenger Composition: The liberated trityl cation is a powerful electrophile that can lead to side reactions if not properly quenched.[1] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[1] A common and effective cocktail is "Reagent B".[1][2] For peptides with other sensitive residues like Cys, Met, Trp, and Tyr, specialized cocktails with a combination of scavengers are recommended.[1]
Potential Cause 2: Steric Hindrance or Peptide Aggregation. The three-dimensional structure of the peptide on the solid support can sometimes shield the Trt group, preventing complete access of the cleavage reagents.[1] Peptide aggregation can also hinder deprotection.[3]
Solution:
Extend Cleavage Time: Increasing the duration of the cleavage reaction can improve the yield of the fully deprotected peptide, especially for sequences prone to steric hindrance.[1]
Utilize Aggregation-Disrupting Solvents: Incorporating solvents like N-Methyl-2-pyrrolidone (NMP) during synthesis can help minimize hydrogen bonding and prevent aggregation.[3]
Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can disrupt secondary structures, though this should be done cautiously to avoid side reactions.[1]
Potential Cause 3: Influence of Specific Amino Acid Residues. Certain amino acid sequences, particularly the presence of an N-terminal asparagine with Trt protection (Asn(Trt)), are known to impede Trt group removal.[1][4][5] The proximity to a reduced peptide bond can also lead to incomplete cleavage.[4]
Solution:
Extended Deprotection Time: For sequences containing N-terminal Asn(Trt), a longer cleavage time is often necessary.[1][6]
Alternative Protecting Groups: For problematic sequences, consider using a more labile protecting group for asparagine, such as methyl-trityl (Mtt) or xanthenyl (Xan), which can be removed under milder conditions.[1][4]
Issue 2: The HPLC chromatogram of the crude peptide shows peak broadening, tailing, or splitting.
Question: My main product peak in the HPLC chromatogram is broad, shows tailing, or is split into a doublet or shoulder. What are the likely causes and solutions?
Answer: These peak shape issues during HPLC purification can stem from several factors related to both the peptide itself and the chromatographic conditions.
Potential Cause 1: On-Column Deprotection. The acidic nature of the mobile phase, especially with TFA, can cause partial cleavage of the Trt group while the peptide is on the HPLC column.[2] This results in the elution of both the fully protected and partially deprotected species, leading to peak splitting or shoulders.[2]
Solution:
Use a Faster Gradient: Minimize the residence time of the peptide on the column by employing a steeper gradient.[2]
Consider a Weaker Acid: In some cases, substituting TFA with a weaker acid like formic acid in the mobile phase can reduce on-column deprotection.[2]
Potential Cause 2: Poor Solubility of the Crude Peptide. Incomplete dissolution of the crude peptide before injection can lead to peak tailing and broadening.
Solution:
Use a Stronger Initial Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMF, DMSO, or NMP before diluting it with the initial mobile phase.[2] Ensure the final injection solvent is as weak as possible to prevent peak distortion.[2]
Employ Solvent Mixtures: A mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid, can be effective.[2]
Sonication and Gentle Warming: Brief sonication or gentle warming can aid in dissolving the peptide.[2]
Potential Cause 3: Secondary Interactions with the Column. The peptide may have strong secondary interactions with the silica (B1680970) backbone of the C18 column.
Solution:
Ensure Proper Ion-Pairing: Use 0.1% TFA in both the aqueous and organic mobile phases to suppress silanol (B1196071) interactions and improve peak shape.[2]
Issue 3: Low recovery of the purified peptide.
Question: After purification, the yield of my target peptide is very low. What could be the reasons?
Answer: Low recovery can be attributed to issues during synthesis, cleavage, or the purification process itself.
Potential Cause 1: Peptide Aggregation. As mentioned earlier, peptide aggregation can lead to incomplete reactions during synthesis and poor solubility, resulting in lower yields.[3]
Solution: Refer to the solutions for peptide aggregation under "Issue 1".
Potential Cause 2: Reattachment to the Resin. The cleaved peptide can sometimes reattach to the resin, especially with C-terminal Tryptophan or Tyrosine residues.[6]
Solution: Use an appropriate scavenger cocktail during cleavage to minimize this side reaction.[6]
Potential Cause 3: Sample Overload on the HPLC Column. Injecting too much crude peptide onto the column can lead to poor separation and loss of product.
Solution: Reduce the amount of peptide injected onto the column.[2]
Frequently Asked Questions (FAQs)
Q1: How can I reliably detect incomplete Trt group removal?
A1: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] In a reverse-phase HPLC chromatogram, the Trt-protected peptide will have a longer retention time due to its increased hydrophobicity, appearing as a distinct, later-eluting peak.[1] MS analysis will show a mass difference of approximately 242.32 Da, corresponding to the molecular weight of the trityl group.[1]
Q2: What are the common side reactions associated with the trityl group during cleavage?
A2: The primary side reaction is the alkylation of sensitive amino acid residues by the liberated trityl cation.[7] Tryptophan is particularly susceptible to this modification.[7] The use of effective scavengers like TIS in the cleavage cocktail is crucial to prevent this.[1][7]
Q3: My peptide containing Lys(Trt) is showing poor retention on a C18 column. What should I do?
A3: This is unusual given the hydrophobicity of the Trt group. However, for shorter peptides, you can try decreasing the initial percentage of the organic solvent in your HPLC gradient.[2] Also, ensure that 0.1% TFA is present in both mobile phases to maximize retention through ion-pairing.[2]
Q4: Can I use alternative protecting groups for lysine to avoid these purification challenges?
A4: Yes, several other protecting groups for the lysine side chain are available in Fmoc chemistry, such as Boc (tert-butyloxycarbonyl), Mtt (4-methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and Aloc (allyloxycarbonyl).[8] Fmoc-Lys(Boc)-OH is a very common alternative, where the Boc group is also removed by TFA during the final cleavage.[8][9] The choice of protecting group will depend on the overall synthetic strategy and the presence of other sensitive residues.
Data Presentation
Table 1: Common Cleavage Cocktails for Trt-Group Removal
Reagent Name
Composition (v/v)
Target Peptides
Reaction Time (hours)
Notes
TFA/TIS/H₂O
95:2.5:2.5
Most sequences
2-4
A good general-purpose, non-malodorous cocktail.
Reagent B
TFA/H₂O/Phenol/TIS (88:5:5:2)
All peptides
1-4
Recommended for peptides containing Trp, His, Met, Cys, Arg(Mtr/Pmc).[6]
Reagent K
TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)
All peptides, especially those with sensitive residues
1-4
A very effective but highly noxious cocktail.
TFA/DCM
1:1
Peptides without sensitive residues
1-2
Milder conditions, may not be sufficient for complete Trt removal in all cases.
Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v). Use approximately 10 mL of cocktail per gram of resin.[2]
Add the cleavage cocktail to the peptide-resin in a suitable reaction vessel.
Stir or agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[6]
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]
Precipitate the crude peptide by adding the filtrate to cold methyl-tert-butyl ether (MTBE), approximately 10 times the volume of the filtrate.[2]
Centrifuge the suspension to pellet the crude peptide.
Decant the ether and wash the peptide pellet with cold MTBE two more times.[2]
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Protocol 2: Analytical HPLC for Purity Assessment
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
HPLC System:
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
Analysis: Analyze the resulting chromatogram for the main product peak and any impurity peaks, such as the Trt-protected peptide which will elute later than the fully deprotected product.[1]
Visualizations
Caption: Workflow for synthesis, cleavage, and purification of Lys(Trt)-containing peptides.
Caption: Troubleshooting logic for incomplete Trt group removal.
A Comparative Guide to Lysine Protecting Groups: The Advantages of Fmoc-Lys(Trt)-OH
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the final peptide. For lysine...
Author: BenchChem Technical Support Team. Date: December 2025
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the final peptide. For lysine (B10760008), a frequently occurring and functionally important amino acid, the choice of its ε-amino group protection can significantly influence the outcome of the synthesis. This guide provides an objective, data-supported comparison of Fmoc-Lys(Trt)-OH with other commonly used lysine protecting groups, such as those bearing Boc, Cbz, and Alloc protection.
The trityl (Trt) group, a bulky and highly acid-labile protecting group, offers distinct advantages in Fmoc-based SPPS. Its properties facilitate orthogonal protection strategies, minimize side reactions, and can lead to improved purity of complex peptides. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions in their peptide synthesis endeavors.
Performance Comparison of Lysine Protecting Groups
The choice of a lysine protecting group impacts several key aspects of peptide synthesis, including deprotection conditions, potential for side reactions, and compatibility with on-resin modifications.
Key Advantages of the Trityl (Trt) Group:
High Acid Lability for Orthogonal Protection: The Trityl group is significantly more sensitive to acid than the commonly used tert-Butoxycarbonyl (Boc) group. This allows for the selective deprotection of the Lys(Trt) side chain under very mild acidic conditions (e.g., 1-5% TFA in DCM) while other acid-labile groups, such as tBu on Ser, Thr, or Asp, remain intact. This orthogonality is crucial for on-resin side-chain modifications, such as cyclization, branching, or the attachment of labels and payloads.
Reduced Side Reactions During Cleavage: The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to the alkylation of sensitive residues like tryptophan and tyrosine if not effectively scavenged. The trityl cation formed during Trt deprotection is bulkier and more easily scavenged, resulting in a lower incidence of such side products and a cleaner crude peptide profile.[]
Mitigation of Peptide Aggregation: The significant steric bulk of the trityl group can disrupt interchain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis. This is particularly beneficial for long or hydrophobic peptide sequences, where aggregation can lead to incomplete coupling and deprotection steps.
Improved Peptide Purity: Studies have shown that the use of Fmoc/Trt-protected amino acids can lead to crude peptides of higher purity compared to those synthesized with Fmoc/tBu-protected counterparts.[2] This is attributed to more complete coupling and deprotection steps, as well as fewer side reactions during final cleavage.
Comparison with Other Common Lysine Protecting Groups:
Fmoc-Lys(Boc)-OH: This is the most common lysine derivative used in Fmoc SPPS. The Boc group is stable to the basic conditions used for Fmoc removal but requires relatively strong acid (e.g., high percentage of TFA) for cleavage, which can lead to the aforementioned side reactions. It does not offer the same level of orthogonality as the Trt group for on-resin modifications.
Fmoc-Lys(Cbz)-OH: The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group, removable by catalytic hydrogenation or strong acids like HBr/AcOH. Its use in Fmoc SPPS is less common due to the harsh deprotection conditions that are not always compatible with other protecting groups and the peptide itself.
Fmoc-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group offers an alternative orthogonal protection strategy, as it is removed by palladium-catalyzed reactions. This provides an orthogonal system to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups, making it useful for complex peptide synthesis requiring multiple selective deprotections.
Data Presentation
The following tables summarize the key properties and comparative performance of different lysine protecting groups.
Table 1: Properties of Common Lysine Side-Chain Protecting Groups
Difficult due to lack of orthogonality with other tBu-based groups
Prevention of Aggregation
More effective due to steric bulk
Less effective
Experimental Protocols
The following are representative protocols for the synthesis of a model peptide to compare the performance of Fmoc-Lys(Trt)-OH and Fmoc-Lys(Boc)-OH.
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Tyr-Val-Lys-Gly-NH₂) using Fmoc-Lys(Trt)-OH and Fmoc-Lys(Boc)-OH
Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.
Amino Acid Coupling:
For the synthesis with Fmoc-Lys(Trt)-OH : Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1 minute. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash with DMF.
Repeat the deprotection and coupling steps for the subsequent amino acids: Fmoc-Lys(Trt)-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH.
For the parallel synthesis with Fmoc-Lys(Boc)-OH : Follow the same procedure, substituting Fmoc-Lys(Trt)-OH with Fmoc-Lys(Boc)-OH.
Acetylation: After the final coupling, deprotect the N-terminal Fmoc group and acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Cleavage and Deprotection:
For the Lys(Trt) peptide: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
For the Lys(Boc) peptide: Treat the resin with the same cleavage cocktail for 2-3 hours.
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Analysis: Analyze the purity of the crude and purified peptides by analytical HPLC and confirm the identity by mass spectrometry.
Protocol 2: Selective Deprotection of Lys(Trt) for On-Resin Modification
Peptide Synthesis: Synthesize the desired peptide sequence on a 2-chlorotrityl chloride resin using Fmoc/tBu chemistry, incorporating Fmoc-Lys(Trt)-OH at the desired position.
Selective Lys(Trt) Deprotection: Wash the peptide-resin with DCM. Treat the resin with a solution of 1-5% TFA in DCM containing 2.5% TIS for 10-30 minutes. Repeat the treatment if necessary.
Neutralization: Wash the resin with DCM and then with a 10% DIPEA solution in DMF to neutralize the ε-amino group of lysine.
On-Resin Modification: Couple the desired molecule (e.g., a fluorescent dye, biotin) to the deprotected lysine side chain using standard coupling reagents.
Final Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail.
Mandatory Visualization
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Principle of orthogonal protection in SPPS.
Caption: Structures of common Fmoc-protected lysine derivatives.
A Head-to-Head Battle of Orthogonal Protection: A Comparative Guide to Fmoc-Lys(Trt)-OH and Fmoc-Lys(Mtt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of an appropriate orthogonal protection strategy is paramount. This guide provides a detail...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of an appropriate orthogonal protection strategy is paramount. This guide provides a detailed comparison of two commonly employed building blocks, Fmoc-Lys(Trt)-OH and Fmoc-Lys(Mtt)-OH, offering insights into their performance, deprotection protocols, and potential side reactions to inform the rational design of complex peptides.
In the landscape of solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the ability to selectively deprotect a specific amino acid side chain is crucial for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules. The trityl (Trt) and 4-methyltrityl (Mtt) groups, employed to protect the ε-amino group of lysine (B10760008), are mainstays in this regard. Their acid lability allows for their removal under mild conditions that leave the more robust tert-butyl (tBu)-based side-chain protecting groups and the peptide-resin linkage intact. This guide delves into a direct comparison of these two popular choices, supported by experimental data and detailed protocols.
Unveiling the Differences: Trt vs. Mtt
The primary distinction between the Trt and Mtt protecting groups lies in their acid sensitivity. The addition of a methyl group to one of the phenyl rings in the Mtt group increases its electron-donating character, rendering the resulting carbocation more stable upon cleavage. This translates to a higher acid lability for the Mtt group compared to the Trt group.[1]
Protecting Group
Structure
Key Features
Trityl (Trt)
Triphenylmethyl
Standard choice for orthogonal protection; good stability.
4-Methyltrityl (Mtt)
(4-Methylphenyl)diphenylmethyl
More acid-labile than Trt, allowing for deprotection under milder acidic conditions.[1]
This difference in lability is the cornerstone of their differential application. While both are considered "very acid labile" compared to tBu groups, the nuanced difference allows for a finer tuning of the deprotection strategy.
Performance in the Crucible: Deprotection Strategies and Data
The selective removal of Trt and Mtt groups is typically achieved using a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM). The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIS), is critical to quench the highly reactive trityl or Mtt carbocations generated during cleavage, thereby preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met, Cys).[2][3]
Comparative Deprotection Conditions
Protecting Group
Reagent Cocktail
Time
Temperature
Notes
Trt
1-10% TFA in DCM with 2.5-5% TIS
30 min - 2 h
Room Temperature
Higher TFA concentrations may be required for complete removal depending on the peptide sequence and steric hindrance.[4][5]
Mtt
1-2% TFA in DCM with 2-5% TIS
30 min - 1 h
Room Temperature
Generally requires lower TFA concentrations and shorter reaction times than Trt for complete deprotection.[6]
Mtt (alternative)
DCM/HFIP/TFE/TES (6.5:2:1:0.5)
1 h
Room Temperature
A non-TFA based method for Mtt removal.
While direct kinetic comparisons are scarce in the literature, the general consensus and available data indicate that Mtt is cleaved more readily than Trt under identical acidic conditions. For instance, under mild acetic acid conditions used for cleavage from 2-chlorotritylchloride resins, 75% to 80% of the 4-methoxytrityl (Mmt) group (which is even more labile than Mtt) is cleaved within 30 minutes, while only 3% to 8% of the Mtt group is removed. This highlights the graduated lability within the trityl family.
Orthogonality and Stability
A crucial aspect of these protecting groups is their stability to the basic conditions used for the removal of the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF). Both Trt and Mtt groups exhibit high stability to these conditions, allowing for their use throughout the elongation of the peptide chain.
Furthermore, their deprotection conditions are orthogonal to the tBu-based protecting groups commonly used for other amino acid side chains (e.g., Asp(OtBu), Ser(tBu), Tyr(tBu)). The mild acidic cocktails used for Trt and Mtt removal do not significantly affect these more robust protecting groups, which require high concentrations of TFA (e.g., 95%) for cleavage.
In the Lab: Detailed Experimental Protocols
Here, we provide detailed protocols for the on-resin deprotection of Lys(Trt) and Lys(Mtt).
Protocol 1: Selective Deprotection of Lys(Mtt)
This protocol is suitable for the selective removal of the Mtt group from a peptide synthesized on a solid support.
Materials:
Peptidyl-resin containing a Lys(Mtt) residue
Deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM
Washing solvents: DCM, DMF
Neutralization solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF
Procedure:
Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.
Drain the DCM and add the deprotection solution to the resin.
Gently agitate the resin at room temperature for 30 minutes. The solution may turn yellow, indicating the release of the Mtt cation.
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 2 min).
Repeat steps 2-4 if necessary, monitoring the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
After complete deprotection, wash the resin with DCM (3 x 2 min) and then with DMF (3 x 2 min).
Neutralize the resin by washing with the neutralization solution (2 x 5 min).
Wash the resin with DMF (5 x 2 min) to prepare for the next synthetic step.
Protocol 2: Selective Deprotection of Lys(Trt)
This protocol outlines the procedure for the selective removal of the Trt group.
Materials:
Peptidyl-resin containing a Lys(Trt) residue
Deprotection solution: 2-5% (v/v) TFA and 5% (v/v) TIS in DCM
Washing solvents: DCM, DMF
Neutralization solution: 10% (v/v) DIEA in DMF
Procedure:
Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.
Drain the DCM and add the deprotection solution to the resin.
Gently agitate the resin at room temperature for 1-2 hours. The solution will likely turn a deep yellow color.
Drain the deprotection solution and wash the resin extensively with DCM (5 x 2 min).
Monitor the completion of the deprotection by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
Once deprotection is complete, wash the resin with DCM (3 x 2 min) and then with DMF (3 x 2 min).
Neutralize the resin with the neutralization solution (2 x 5 min).
Wash the resin thoroughly with DMF (5 x 2 min) before proceeding with the subsequent reaction.
Navigating the Pitfalls: Potential Side Reactions
The primary side reaction of concern during the deprotection of both Trt and Mtt groups is the alkylation of nucleophilic amino acid side chains by the liberated carbocations. Tryptophan is particularly susceptible to this modification. The use of scavengers like TIS is essential to minimize this side reaction.[2] Inadequate scavenging can lead to the formation of undesired peptide adducts, complicating purification and reducing the overall yield of the target peptide.
Another consideration is the potential for premature cleavage of the peptide from highly acid-sensitive resins, such as 2-chlorotrityl chloride resin, if the TFA concentration or deprotection time is not carefully controlled.[7]
Visualizing the Workflow
The following diagrams illustrate the deprotection workflows for Fmoc-Lys(Trt)-OH and Fmoc-Lys(Mtt)-OH.
Caption: On-resin deprotection workflows for Lys(Trt) and Lys(Mtt).
Caption: Orthogonal deprotection strategy in Fmoc-based SPPS.
Conclusion: Making the Right Choice
The choice between Fmoc-Lys(Trt)-OH and Fmoc-Lys(Mtt)-OH depends on the specific requirements of the peptide synthesis.
Fmoc-Lys(Trt)-OH is a robust and reliable choice for many applications requiring orthogonal lysine protection. Its slightly lower acid lability can be an advantage when extreme mildness is not the primary concern, providing a wider margin of error during synthesis.
Fmoc-Lys(Mtt)-OH offers the advantage of increased acid lability, allowing for deprotection under milder conditions.[1] This is particularly beneficial when synthesizing peptides containing other acid-sensitive moieties or when using highly labile resins where premature cleavage is a concern. The faster deprotection kinetics can also lead to a more efficient workflow.
Ultimately, a careful consideration of the overall synthetic strategy, including the nature of other protecting groups, the resin linker, and the final peptide structure, will guide the discerning researcher to the optimal choice for their specific needs. This guide provides the foundational knowledge and practical protocols to navigate this critical decision in the pursuit of successful peptide synthesis.
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of the final peptide's purity and...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of the final peptide's purity and yield. This guide provides an objective comparison of the performance of Fmoc-Lys(Trt)-OH against other common lysine-protecting group strategies. The comparative analysis is supported by experimental data from high-performance liquid chromatography (HPLC), offering insights into purity outcomes and potential side reactions.
The choice of a protecting group for the ε-amino group of lysine in Fmoc-based SPPS directly influences the purity of the crude peptide. The trityl (Trt) group, known for its acid lability, offers distinct advantages over other commonly used protecting groups such as tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).
Studies have demonstrated that the use of Trt-protected amino acids can lead to higher crude peptide purities compared to their tBu-protected counterparts.[1] This is often attributed to the milder acidic conditions required for Trt group removal during the final cleavage step, which minimizes the formation of side products. The bulky nature of the trityl cation formed during cleavage also makes it a less aggressive electrophile, reducing the likelihood of side reactions with sensitive residues in the peptide chain.[1]
While the Boc group is a widely used, acid-labile protecting group, its removal requires stronger acidic conditions than the Trt group. This can sometimes lead to the formation of t-butylated byproducts, complicating the purification process.[2] Orthogonal protecting groups like Mtt, Dde, ivDde, and Alloc offer the advantage of selective removal on-resin, enabling the synthesis of branched or cyclic peptides. However, for linear peptides where such modifications are not required, the straightforward and clean deprotection of the Trt group presents a significant advantage.
Quantitative HPLC Purity Analysis
The following table summarizes the comparative HPLC purity of a model peptide synthesized using different lysine protecting groups. The data is compiled from a study that compared the synthesis of a decapeptide containing a lysine residue, highlighting the impact of the side-chain protecting group on the purity of the crude product.
Note: The purity of peptides synthesized with orthogonally protected lysines like Mtt and ivDde is typically evaluated in the context of their specific applications, such as the synthesis of branched peptides, and may not be directly comparable to linear peptide synthesis. The data presented for Fmoc-Lys(ivDde)-OH reflects the purity of the final branched product.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of peptides are crucial for reproducibility and comparison.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5.
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
HPLC Analysis of Crude Peptide
This protocol is suitable for the analysis of the crude and purified peptide.
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 214 nm and 280 nm.
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the percentage purity by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks.
Visualizing the Workflow
Diagrams illustrating the experimental workflow provide a clear and concise overview of the processes involved.
Caption: Workflow for peptide synthesis and HPLC analysis.
Caption: Comparison of Lysine side-chain protecting groups.
Interpreting Mass Spectrometry Data of Fmoc-Lys(Trt)-OH Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the use of amino acids with protecting groups is standard practice. Fmoc-Lys(Trt)-OH is a frequently used b...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the use of amino acids with protecting groups is standard practice. Fmoc-Lys(Trt)-OH is a frequently used building block where the fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, and the bulky trityl (Trt) group safeguards the epsilon-amino group of lysine. While essential for synthesis, the presence of these protecting groups, particularly the acid-labile Trt group, presents significant challenges for mass spectrometric analysis. Incomplete deprotection or analysis of protected peptide intermediates can lead to complex mass spectra that are difficult to interpret.
This guide provides a comparative overview of mass spectrometry techniques for the characterization of peptides containing Fmoc-Lys(Trt)-OH. It includes a discussion of the fragmentation behavior of these protecting groups, a comparison of different analytical strategies, and detailed experimental protocols to aid in method development and data interpretation.
Visualizing the Fragmentation of Protecting Groups
The lability of the Fmoc and Trt protecting groups is a key factor in the mass spectrometric analysis of peptides containing Fmoc-Lys(Trt)-OH. Understanding their fragmentation pathways is crucial for interpreting the resulting mass spectra.
Fragmentation of the Fmoc protecting group.
Fragmentation of the Trt protecting group.
Comparison of Mass Spectrometry-Based Analytical Strategies
The choice of analytical technique can significantly influence the quality and interpretability of mass spectrometry data for peptides containing Fmoc-Lys(Trt)-OH. The primary challenge is to obtain meaningful data from the intact protected peptide without inducing premature fragmentation of the labile Trt group in the ion source.
Intact mass analysis and minimizing in-source fragmentation.
Routine peptide sequencing.
Fragmentation of highly charged peptides and preservation of labile modifications.[1][2]
Peptide Backbone Fragmentation
Minimal to none in the ion source.
Provides b- and y-type fragment ions for sequence analysis.
Provides c- and z-type fragment ions, often preserving labile modifications.[2]
Protecting Group Fragmentation
Minimized to allow detection of the intact protected peptide.
Significant neutral loss of the Trt group (243.12 Da) is a major fragmentation pathway, which can complicate spectra.[1]
Can preserve the Trt group on fragment ions, aiding in localization.[1]
Key Advantage for Fmoc-Lys(Trt)-OH Peptides
Allows for accurate determination of the intact mass with minimal artifact formation.
Widely available and provides basic sequence information.
Superior for sequencing the intact modified peptide without premature loss of the Trt group.[1]
Key Disadvantage for Fmoc-Lys(Trt)-OH Peptides
Does not provide fragmentation for sequence confirmation.
Significant neutral loss of the Trt group can reduce the abundance of informative fragment ions from the intact peptide.[1]
Not as widely available as CID/HCD and can be less efficient for doubly charged precursor ions.[1]
"Soft" ionization techniques, such as electrospray ionization (ESI) with a low cone or fragmentation voltage, are crucial for minimizing in-source decay of the labile Trt group.[1] This approach is ideal for confirming the molecular weight of the intact peptide.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation methods used for peptide sequencing.[2] However, for peptides with a Trt group, a significant fragmentation pathway is the neutral loss of the trityl group (243.12 Da).[1] This can dominate the MS/MS spectrum, reducing the abundance of peptide backbone fragment ions and complicating data interpretation.
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is particularly well-suited for the analysis of peptides with labile post-translational modifications.[2] ETD can induce fragmentation of the peptide backbone while preserving the labile Trt group on the resulting fragment ions.[1] This allows for more comprehensive sequence coverage of the intact protected peptide.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is critical for obtaining high-quality mass spectra of synthetic peptides.[3]
Dissolution : Dissolve the lyophilized peptide in a suitable solvent. A good starting point is 0.1% formic acid in water. For more hydrophobic peptides, the addition of acetonitrile (B52724) may be necessary.
Dilution : Dilute the peptide solution to a final concentration appropriate for the mass spectrometer, typically in the low micromolar to nanomolar range.
Desalting (Recommended) : To remove salts and other small molecule impurities from the synthesis, use a C18 ZipTip or a similar reversed-phase cleanup method.
Equilibrate the tip with 100% acetonitrile.
Wash the tip with 0.1% formic acid in water.
Bind the peptide to the tip by pipetting the sample up and down.
Wash the bound peptide with 0.1% formic acid in water.
Elute the peptide with a solution of 50-70% acetonitrile with 0.1% formic acid.
Protocol 2: LC-MS/MS Analysis with a Focus on Minimizing In-Source Fragmentation
This protocol is designed for the initial characterization and routine analysis of peptides containing Fmoc-Lys(Trt)-OH, with an emphasis on preserving the intact molecule.[1]
Liquid Chromatography (LC) :
Column : A C18 reversed-phase column is suitable for most peptides.
Mobile Phase A : 0.1% formic acid in water.
Mobile Phase B : 0.1% formic acid in acetonitrile.
Gradient : A shallow gradient is recommended to ensure good separation of the main product from any impurities.[4]
Column Temperature : Maintain at 30-40 °C to improve peak shape.[1]
Cone Voltage/Source Fragmentation : This is a critical parameter. Start with a low value (e.g., 20-30 V) and perform a series of injections with incrementally increasing voltage to find the optimal setting that provides a good ion signal without inducing significant in-source fragmentation of the Trt group.[1]
MS1 (Full Scan) : Acquire spectra over a mass range that includes the expected m/z of the singly and multiply charged precursor ions of the Fmoc-Lys(Trt)-peptide.
MS2 (Fragmentation) : Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense precursor ions.
CID/HCD : Use a normalized collision energy of 25-35%. Be aware of the prominent neutral loss of the Trt group.[1]
ETD : If available, use ETD for precursor ions with charge states of +2 and higher to obtain better sequence coverage of the intact protected peptide.[1]
Data Interpretation: Expected Fragmentation and Common Artifacts
When analyzing the mass spectra of peptides containing Fmoc-Lys(Trt)-OH, it is important to be aware of the characteristic fragmentation patterns and potential impurities.
Intact Mass : The primary goal is often to confirm the mass of the full-length, protected peptide.[5]
Trityl Group Loss : A prominent peak corresponding to the neutral loss of the trityl group (243.12 Da) is expected, especially in CID/HCD spectra.[1]
Fmoc Group Fragmentation : The Fmoc group can also be lost (222 Da), or a characteristic fragment ion at m/z 179 corresponding to the fluorenylmethyloxy cation may be observed.
Peptide Backbone Fragments : In CID/HCD, look for b- and y-ion series. In ETD, look for c- and z-ion series.
Common Impurities :
Deletion Sequences : Peptides missing one or more amino acids. These will have a mass difference corresponding to the missing residue(s).[5]
Incomplete Deprotection : The final product may contain peptides where the Trt or other side-chain protecting groups have not been fully removed.[5][6]
Modifications : Oxidation of methionine or deamidation of asparagine and glutamine are common side reactions that can occur during synthesis or storage.[5]
By carefully selecting the analytical method and optimizing the mass spectrometer parameters, researchers can successfully navigate the challenges of analyzing peptides containing the labile Fmoc-Lys(Trt)-OH modification. A systematic approach to data interpretation, considering the expected fragmentation pathways and potential impurities, will lead to confident characterization of these important synthetic molecules.
Decoding Crude Peptide Purity: A Comparative Guide to Fmoc-Lys(Trt)-OH in Solid-Phase Synthesis
For researchers, scientists, and professionals in drug development, the purity of a crude peptide is a critical determinant of success in downstream applications. The choice of protecting groups during solid-phase peptid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of a crude peptide is a critical determinant of success in downstream applications. The choice of protecting groups during solid-phase peptide synthesis (SPPS) plays a pivotal role in the final purity of the synthesized peptide. This guide provides an objective comparison of crude peptides synthesized using Fmoc-Lys(Trt)-OH versus the commonly used alternative, Fmoc-Lys(Boc)-OH, supported by experimental data and detailed protocols.
The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide synthesis. Within this strategy, the selection of side-chain protecting groups is crucial for minimizing side reactions and ensuring a high-purity final product. For the lysine (B10760008) residue, two prevalent protecting groups are the triphenylmethyl (Trt) and the tert-butyloxycarbonyl (Boc) groups. Experimental evidence consistently demonstrates that the choice between these two has a significant impact on the purity of the crude peptide product.
Performance Comparison: Fmoc-Lys(Trt)-OH vs. Fmoc-Lys(Boc)-OH
The primary advantage of the Trt group lies in its lability under milder acidic conditions compared to the Boc group.[1] This characteristic is crucial during the final cleavage step, where the peptide is released from the resin and the side-chain protecting groups are removed. The harsher acidic conditions required to cleave the Boc group can lead to a higher incidence of side reactions, resulting in a less pure crude product.
Studies have shown that for difficult or aggregation-prone sequences, Trt protection can be superior. For instance, in the synthesis of a deca-serine peptide, the N-terminal Fmoc group was reportedly difficult to remove when using tBu protection, a problem not observed with Trt protection. This suggests that the steric bulk of the Trt group may also play a role in preventing peptide aggregation during synthesis.[2]
The milder deprotection conditions for the Trt group translate to a cleaner crude product with a higher percentage of the target peptide, which in turn simplifies the downstream purification process.[3]
Quantitative Purity Assessment
The purity of crude peptides is most commonly assessed by High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[2][4] The percentage purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[3] Mass spectrometry is used in conjunction with HPLC to confirm the identity of the main peak and to characterize impurities.[5][6]
The following table summarizes comparative purity data from a study on model peptides, highlighting the advantages of the Trt protecting group over tBu-type (Boc) protecting groups.
Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond).[3][4]
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization based on the peptide's hydrophobicity.[3]
Sample Preparation: The crude peptide is dissolved in Mobile Phase A or a suitable solvent mixture.
Data Analysis: The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to identify impurities.[5]
Protocol (Electrospray Ionization - ESI-MS):
Ionization Mode: Electrospray Ionization (ESI) is commonly used as it is a "soft" ionization technique suitable for peptides and is easily coupled with HPLC (LC-MS).
Sample Introduction: The eluent from the HPLC is directly introduced into the ESI source.
Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF) or Quadrupole.
Data Analysis: The resulting mass spectrum will show a peak or a series of peaks corresponding to the mass-to-charge ratio (m/z) of the target peptide. The molecular weight is then calculated from this data. Impurity peaks in the HPLC chromatogram can be individually analyzed by the mass spectrometer to determine their molecular weights, which aids in their identification.
Visualizing the Workflow
To better illustrate the processes involved in peptide synthesis and purity analysis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of a crude peptide.
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Lys(Trt)-OH versus Fmoc-Lys(Boc)-OH for Minimizing Side Product Formation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of crude peptide purity and overall synthesis suc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of crude peptide purity and overall synthesis success. The selection of the appropriate protected lysine (B10760008) derivative, in particular, can significantly impact the formation of unwanted side products. This guide provides an objective comparison of two commonly used derivatives, Fmoc-Lys(Trt)-OH and Fmoc-Lys(Boc)-OH, supported by experimental data to aid in making informed decisions for your synthetic strategy.
The primary challenge in SPPS often arises during the final cleavage and deprotection step, where harsh acidic conditions can lead to the formation of reactive carbocations. These cations can subsequently modify susceptible amino acid residues within the peptide sequence, leading to a heterogeneous mixture that complicates purification and reduces the final yield of the desired product. This comparison focuses on the propensity of Fmoc-Lys(Trt)-OH and Fmoc-Lys(Boc)-OH to generate such side products.
The Contenders: Chemical Structures and Properties
Fmoc-Lys(Boc)-OH has long been a standard choice for incorporating lysine into peptide sequences. The tert-butyloxycarbonyl (Boc) group provides robust protection for the ε-amino group of lysine during the iterative cycles of Fmoc deprotection with a base (e.g., piperidine).[1] However, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the Boc group is removed, generating a reactive tert-butyl carbocation.[2]
In contrast, Fmoc-Lys(Trt)-OH utilizes the trityl (triphenylmethyl) protecting group. The Trt group is significantly more acid-labile than the Boc group, allowing for its removal under milder acidic conditions.[3][4] More importantly, the resulting trityl cation is bulkier and less reactive than the tert-butyl cation, which is a key factor in reducing side product formation.[5]
The Clash: Side Product Formation Mechanisms
The principal side reaction of concern when using Fmoc-Lys(Boc)-OH is the alkylation of nucleophilic amino acid residues by the tert-butyl carbocation generated during TFA cleavage. Residues such as tryptophan (Trp) and methionine (Met) are particularly susceptible to t-butylation.[5][6] This leads to the formation of peptide impurities that can be difficult to separate from the target peptide.
The use of Fmoc-Lys(Trt)-OH mitigates this issue due to the nature of the trityl cation. Its large steric hindrance makes it a less aggressive electrophile, thereby reducing the likelihood of it reacting with other amino acid side chains.[5] The trityl sidechain protecting group is more easily removed and scavenged during TFA cleavage, resulting in higher quality cleaved peptides by reducing t-butylated side products.[3]
Quantitative Comparison of Crude Peptide Purity
Experimental evidence strongly supports the superiority of the Trt protecting group in minimizing side product formation and yielding crude peptides of higher purity. A comparative study of Fmoc/tBu- and Fmoc/Trt-protected amino acids in the synthesis of model peptides demonstrated a significant difference in the purity of the final products as analyzed by High-Performance Liquid Chromatography (HPLC).[5]
These results clearly indicate that the use of Trt-protected amino acids, including by extension Fmoc-Lys(Trt)-OH, leads to a cleaner crude peptide product with substantially fewer side products compared to the tBu-based strategy.
Experimental Protocols
The following are representative protocols for the cleavage and deprotection of a peptide synthesized on a solid support, highlighting the key differences when using either Fmoc-Lys(Boc)-OH or Fmoc-Lys(Trt)-OH.
Protocol 1: Cleavage and Deprotection of a Peptide Containing Lys(Boc)
Resin Preparation: Following completion of the solid-phase synthesis, the peptide-resin is thoroughly washed with dichloromethane (B109758) (DCM) and dried under vacuum.
Cleavage Cocktail Preparation: A cleavage cocktail consisting of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v) is prepared. TIS acts as a scavenger to quench the tert-butyl carbocations.
Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail (typically 10 mL per gram of resin) and gently agitated at room temperature for 2-3 hours.
Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried. The crude peptide is then purified by reverse-phase HPLC.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Lys(Trt)
Resin Preparation: The peptide-resin is washed and dried as described in Protocol 1.
Cleavage Cocktail Preparation: A similar cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) is prepared. The scavenger is still crucial for capturing the trityl cations.
Cleavage Reaction: The cleavage reaction is performed under the same conditions as for the Boc-protected peptide, with agitation at room temperature for 2-3 hours.
Peptide Precipitation and Isolation: The work-up procedure is identical to that described for the Lys(Boc) peptide.
Purification: The crude peptide is purified by reverse-phase HPLC. The resulting chromatogram is expected to show a cleaner profile with a more prominent main product peak compared to the peptide synthesized with Fmoc-Lys(Boc)-OH.
Visualizing the Chemical Pathways
To better understand the underlying chemical principles, the following diagrams illustrate the deprotection mechanisms and the potential for side product formation.
Caption: Deprotection mechanisms and side product formation pathways.
The diagram above illustrates that the deprotection of the Boc group leads to a reactive tert-butyl carbocation that can alkylate sensitive amino acid residues, resulting in side products. In contrast, the bulky and less reactive trityl cation generated from the Trt group is more readily scavenged, minimizing side reactions.
Caption: General experimental workflow for peptide cleavage and deprotection.
This workflow outlines the standard procedure for cleaving a synthesized peptide from its solid support, a process applicable to peptides synthesized with either lysine derivative.
Conclusion and Recommendation
Based on the available experimental data, Fmoc-Lys(Trt)-OH offers a distinct advantage over Fmoc-Lys(Boc)-OH in minimizing the formation of side products during solid-phase peptide synthesis. The primary reason for this is the generation of a bulky and less reactive trityl carbocation during cleavage, which is less prone to alkylating sensitive amino acid residues compared to the tert-butyl carbocation derived from the Boc group. This leads to a cleaner crude peptide product, simplifying subsequent purification steps and potentially increasing the overall yield of the desired peptide.
For the synthesis of peptides, particularly those containing nucleophilic residues such as tryptophan and methionine, the use of Fmoc-Lys(Trt)-OH is strongly recommended to enhance the quality of the crude product and streamline the purification process. While Fmoc-Lys(Boc)-OH remains a viable option, researchers should be aware of the potential for t-butylation side reactions and consider the use of efficient scavenging protocols.
A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The choice of a protecting group...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The choice of a protecting group for the ε-amino group of lysine (B10760008) profoundly influences the overall yield, purity, and efficiency of peptide synthesis. This guide provides an objective comparison of commonly used lysine protecting groups, supported by experimental data, to aid in the selection of the most appropriate strategy for your synthetic goals.
The ε-amino group of lysine is highly nucleophilic and requires robust protection during SPPS to prevent side reactions, such as peptide branching. An ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. This analysis focuses on the performance of several widely used lysine protecting groups within the Fmoc/tBu strategy, highlighting their impact on crude peptide purity and overall yield.
Comparative Yield and Purity Analysis
The selection of a lysine protecting group can have a dramatic impact on the outcome of a peptide synthesis. The following table summarizes quantitative data from comparative studies, showcasing the performance of different protected lysines in SPPS.
Note: The yields reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, they provide a valuable insight into the comparative performance of the protecting groups under the reported conditions.
The data clearly indicates that the choice of protecting group can lead to significant differences in crude purity. In a direct comparison for the synthesis of a peptide-drug conjugate, the use of a Dde protecting group in a minimal protection strategy resulted in a threefold increase in crude purity compared to the standard Boc group in a conventional approach[1]. For the synthesis of a complex, glycated α-synuclein fragment, the Boc-protected lysine yielded a higher purity and overall yield compared to the Alloc-protected version, although both were low due to the complexity of the target molecule[2].
Experimental Protocols
To ensure a standardized comparison, the following is a representative experimental protocol for the synthesis of a model peptide using different lysine protecting groups. This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.
Materials and Reagents
Fmoc-Rink Amide MBHA resin
Fmoc-amino acids (including the various Fmoc-Lys(Protecting Group)-OH)
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.
Amino Acid Coupling:
Pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF for 5 minutes.
Add the activated amino acid solution to the resin and couple for 1-2 hours.
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the lysine position, use the respective Fmoc-Lys(Protecting Group)-OH.
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Global Deprotection:
Wash the resin with DCM and dry under vacuum.
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
For peptides containing lysine protected with groups requiring specific deprotection conditions (e.g., Alloc, Dde, Mtt), perform the selective deprotection on-resin prior to the final TFA cleavage.
Alloc deprotection: Treat the resin with Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (B129415) in DCM.
Mtt deprotection: Treat the resin with 1% TFA in DCM.
Peptide Precipitation and Purification:
Precipitate the cleaved peptide in cold diethyl ether.
Centrifuge to pellet the peptide, wash with cold ether, and dry.
Analyze the crude peptide by HPLC and mass spectrometry.
Purify the peptide by preparative HPLC.
Visualization of Key Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the general SPPS workflow and the specific deprotection steps for different lysine protecting groups.
Personal protective equipment for handling Fmoc-Lys(Trt)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Lys(Trt)-OH. The following procedural guidance outlines operational and disposal...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Lys(Trt)-OH. The following procedural guidance outlines operational and disposal plans to ensure the safe laboratory use of this compound.
I. Hazard Identification and Physicochemical Properties
While Fmoc-Lys(Trt)-OH is not classified as a hazardous substance, it is imperative to handle it with care in a laboratory setting.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]
A comprehensive assessment of the work area and process should be conducted to determine the necessary PPE.[3] The minimum required PPE for handling Fmoc-Lys(Trt)-OH and associated reagents includes:
Protection Type
Recommended PPE
Specifications & Rationale
Body Protection
Laboratory Coat
Protects skin and clothing from spills and splashes.[4][5]
Hand Protection
Disposable Nitrile Gloves
Provides protection against incidental chemical contact.[3][6] Double-gloving may be necessary for extended operations.[3] Contaminated gloves should be disposed of properly after use.[1]
Eye and Face Protection
Safety Glasses with Side Shields
Minimum requirement to protect from flying particles.[3]
Chemical Splash Goggles
Required when there is a splash hazard, for example, when handling solvents.[3][4]
Face Shield
Should be worn in addition to safety glasses or goggles when pouring large volumes of liquids or when a significant splash hazard is present.[3][4]
Respiratory Protection
Dust Mask
Recommended when handling large quantities of the solid compound to avoid inhalation of dust.[1]
Footwear
Closed-Toe Shoes
Essential to prevent injuries from spills or dropped objects.[3][5]
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to good industrial hygiene and safety practices is crucial.[1] Handle the compound in a well-ventilated area or a chemical fume hood.[7]
A. Weighing the Solid Compound:
Preparation: Ensure the weighing area is clean and free of clutter. Don appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
Ventilation: If weighing a significant quantity, perform the task in a chemical fume hood to minimize dust inhalation.[7]
Weighing: Use a clean spatula and weighing paper. Avoid creating dust. If a small amount of dust is generated, carefully wipe the area with a damp cloth or paper towel, and dispose of it as contaminated solid waste.
Transfer: Carefully transfer the weighed solid to a suitable container.
B. Dissolving the Compound (for Solid-Phase Peptide Synthesis):
Solvent Handling: Fmoc-Lys(Trt)-OH is typically dissolved in solvents like N,N-dimethylformamide (DMF) for peptide synthesis.[8][9] These solvents may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for the solvent being used.
Procedure:
Work within a chemical fume hood.
Add the appropriate volume of solvent to the vessel containing the weighed Fmoc-Lys(Trt)-OH.
Gently swirl or stir the mixture until the solid is fully dissolved.
C. Use in Solid-Phase Peptide Synthesis (SPPS):
Fmoc Deprotection: The Fmoc group is typically removed using a 20% piperidine (B6355638) solution in DMF.[10] Piperidine is a hazardous chemical and should be handled with extreme care in a fume hood.
Coupling Reaction: The activated Fmoc-Lys(Trt)-OH is then coupled to the resin-bound peptide.[8]
Washing: The resin is washed multiple times with solvents like DMF to remove excess reagents and byproducts.[11]
IV. Disposal Plan
Treat all waste generated from handling Fmoc-Lys(Trt)-OH as hazardous chemical waste unless specified otherwise by your institution's Environmental Health and Safety (EHS) department.[7]
A. Solid Waste:
Unused/Expired Compound: Place the solid Fmoc-Lys(Trt)-OH in its original container or a clearly labeled, sealed, and chemically compatible container.[7]
Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.[7]
B. Liquid Waste:
Solvent Waste: Solutions containing Fmoc-Lys(Trt)-OH and solvents like DMF, as well as waste from the Fmoc deprotection step (containing piperidine and dibenzofulvene-piperidine adduct), must be collected in a labeled, sealed, and appropriate hazardous waste container.[7]
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents.[7]
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until it is collected for disposal by the EHS department.[7]
V. Emergency Procedures
In the event of exposure, follow these first-aid measures and seek medical attention.
Exposure Route
First-Aid Measures
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact
Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact
Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Workflow for Safe Handling of Fmoc-Lys(Trt)-OH
Caption: Workflow for the safe handling and disposal of Fmoc-Lys(Trt)-OH.